2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWNFCUCNAWDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463785 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402503-13-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-depth Technical Guide to 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound. The document details its chemical properties, synthesis, applications—particularly in Suzuki-Miyaura cross-coupling reactions—and its role as a key building block in the synthesis of complex, biologically active molecules.
Chemical and Physical Properties
This compound, also known as Benzofuran-2-boronic acid pinacol ester, is a stable, versatile organoboron compound.[1][2] Its pinacol ester group enhances stability against hydrolysis and oxidation compared to the corresponding boronic acid, making it a favored reagent in organic synthesis.[3]
| Property | Value | Source |
| CAS Number | 402503-13-3 | [1] |
| Molecular Formula | C₁₄H₁₇BO₃ | [1] |
| Molecular Weight | 244.10 g/mol | [1] |
| IUPAC Name | 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| Synonyms | Benzofuran-2-boronic acid pinacol ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | [4] |
Synthesis and Experimental Protocols
The benzofuran motif is a core structure in numerous biologically active compounds, making its synthesis a significant area of focus in medicinal chemistry and drug discovery.[5][6][7][8] Derivatives of this scaffold are known to possess a wide range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[5][6][7][9]
General Synthesis of the Title Compound
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between a 2-halobenzofuran (e.g., 2-bromobenzofuran) and bis(pinacolato)diboron.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This compound is a key intermediate for synthesizing 2-arylbenzofurans via the Suzuki-Miyaura reaction.[9][10] This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[9][11]
Objective: To synthesize a 2-arylbenzofuran derivative using this compound and an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Solvent (e.g., a mixture of Ethanol and Water, or Dioxane)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.[10]
Applications in Research and Drug Development
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[12] This makes this compound a valuable starting material for creating libraries of novel compounds for drug discovery screening.
-
Anticancer Agents: Many synthetic benzofuran derivatives have shown potent anticancer activity.[6][7][13] This boronate ester allows for the straightforward introduction of the benzofuran core, which can be further functionalized to optimize activity against various cancer cell lines.[13]
-
Neuroprotective Agents: Certain benzofuran-containing compounds have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's.[14][15][16] For example, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been shown to improve cognitive impairments in animal models by inhibiting oxidative stress and inflammation.[14] The title compound serves as a precursor for synthesizing such complex molecules.
-
Histamine H3 Receptor Antagonists: Derivatives like 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile have been developed as potent H3 receptor antagonists, enhancing cognition and attention in animal models.[17] The synthesis of these complex structures often relies on coupling reactions where a benzofuran boronate ester is a key reactant.
-
Materials Science: In addition to drug development, dibenzofuran-based boronic esters are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), highlighting the versatility of these compounds in creating π-conjugated systems.[18]
Safety and Handling
According to its classification, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling. All work should be conducted in a well-ventilated fume hood. Store the compound at room temperature in a tightly sealed container.
References
- 1. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. 4,4,5,5-Tetramethyl-2-(4-methylpentyl)-1,3,2-dioxaborolane | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 947770-80-1 | Benchchem [benchchem.com]
A Technical Guide to 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Key Building Block in Modern Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal organoboron compound. Commonly known as benzofuran-2-boronic acid pinacol ester, this reagent is instrumental in synthetic organic chemistry, primarily for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The 2-arylbenzofuran scaffold, readily synthesized using this building block, is a privileged core structure in numerous biologically active compounds and functional materials. This document details the compound's properties, provides a generalized experimental protocol for its application in Suzuki-Miyaura coupling, illustrates the reaction's catalytic cycle, and presents data on the biological activity of resulting benzofuran derivatives.
Compound Identification and Properties
This compound is a stable, solid boronic ester derivative. The pinacol group enhances its stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and store.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₇BO₃ | [3][4] |
| Molecular Weight | 244.10 g/mol | [4] |
| IUPAC Name | 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [4] |
| Synonyms | Benzofuran-2-boronic acid pinacol ester | [4] |
| CAS Number | 402503-13-3 | [4] |
| Appearance | White to off-white solid (typical) | N/A |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5] This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6][7] The use of the pinacol ester provides stability and facilitates a wide range of chemical transformations under relatively mild conditions.[1][2]
The reaction couples the benzofuran-2-yl moiety with various aryl or vinyl halides (or triflates) to produce 2-arylbenzofuran derivatives. This structural motif is prevalent in compounds with diverse pharmacological activities, making this reagent highly valuable in medicinal chemistry and drug discovery.[5][8]
Experimental Protocol: Synthesis of 2-Arylbenzofurans
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents
| Component | Role | Typical Example(s) | Molar Equiv. |
| Aryl Halide (Ar-X) | Electrophile | Aryl bromide, iodide, or triflate | 1.0 |
| Benzofuran-2-boronic acid pinacol ester | Nucleophile | The title compound | 1.1 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand (if needed) | Stabilizes Catalyst | PPh₃, SPhos, XPhos | 2 - 10 mol% |
| Base | Activates Boron Species | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Reaction Medium | Dioxane/H₂O, Toluene, DMF | N/A |
Procedure
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 2-arylbenzofuran.[5][6]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalytic cycle that shuttles the catalyst between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The base activates the boronic ester, forming a boronate species. This species then transfers the benzofuran group to the Pd(II) complex, displacing the halide. The precise mechanism of this transfer is complex but results in a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups (the aryl group from the halide and the benzofuran group from the ester) on the palladium center couple and are eliminated from the complex. This step forms the desired C-C bond of the 2-arylbenzofuran product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Applications in Drug Discovery
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The ability to readily synthesize diverse libraries of 2-arylbenzofurans using the title reagent is therefore highly valuable for structure-activity relationship (SAR) studies. For example, benzofuran derivatives have been investigated as potential treatments for hyper-proliferative disorders and have shown inhibitory activity against enzymes like α-glucosidase.[8][11]
The table below presents bioactivity data for select 2-arylbenzofuran derivatives synthesized through methods like Suzuki-Miyaura coupling, illustrating the therapeutic potential of the resulting products.
| Compound Class | Target/Assay | Reported IC₅₀ | Source(s) |
| Phenylbenzofuran-2-carboxylate derivative | α-glucosidase Inhibition | 60.5 ± 1.53 µM | [8] |
| Phenylbenzofuran-2-carboxylate derivative | Urease Inhibition | 13.38 ± 1.75 µM | [8] |
| Spiro-pyrrolidine benzofuran derivative | HeLa Cell Line (Antiproliferative) | 10.26 ± 0.87 µM | [12] |
| Spiro-pyrrolidine benzofuran derivative | CT26 Cell Line (Antiproliferative) | 5.28 ± 0.72 µM | [12] |
| 2-Substituted benzofuran derivative | HEPG2 Liver Carcinoma Cell Line | 12.4 µg/mL | [9] |
Note: The IC₅₀ values refer to the final synthesized products, not the this compound reagent itself.
Conclusion
This compound is a highly effective and versatile reagent for modern organic synthesis. Its stability and reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide a direct and efficient pathway to 2-arylbenzofuran derivatives. Given the established importance of the benzofuran core in medicinal chemistry and materials science, this pinacol ester will continue to be an indispensable tool for researchers and scientists in the development of novel therapeutics and functional materials.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 12. mdpi.com [mdpi.com]
A Technical Guide to 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron intermediate. Also known as Benzofuran-2-boronic acid pinacol ester, this compound is a valuable building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1][2] This document details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety information, and graphical representations of reaction mechanisms are provided to support its practical application in a laboratory setting.
Chemical Structure and Properties
This compound is an organoboron compound featuring a benzofuran moiety linked to a pinacol boronate ester. The pinacol group provides enhanced stability compared to the corresponding boronic acid, making it less prone to dehydration and easier to handle and store under an inert atmosphere at room temperature.
Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Data
The key identifiers and computed properties of the compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 2-(1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1] |
| Synonyms | Benzofuran-2-boronic acid pinacol ester; 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | [1] |
| CAS Number | 402503-13-3 | [1][3] |
| Molecular Formula | C₁₄H₁₇BO₃ | [1][4] |
| Molecular Weight | 244.10 g/mol | [1][3] |
| Physical Form | Solid | |
| InChI | InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9H,1-4H3 | [1] |
| InChIKey | GVWNFCUCNAWDNO-UHFFFAOYSA-N | [1] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3O2 | [1] |
| Storage | Store under inert atmosphere, room temperature. |
Applications in Organic Synthesis
The primary utility of this reagent lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6][7] This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]
The benzofuran scaffold is a core structural motif in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[8][9] Therefore, this compound serves as an essential precursor for the synthesis of novel 2-arylbenzofuran derivatives, enabling the exploration of new chemical space in drug discovery programs.[5][7]
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves a Pd(0)/Pd(II) catalytic cycle.
Experimental Protocols
The following section provides a generalized experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol is based on methodologies reported for synthesizing novel benzofuran derivatives.[6][7]
General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-arylbenzofuran derivative via palladium-catalyzed cross-coupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(II) complexes) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, DMF, or EtOH/H₂O)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Workflow Diagram:
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the corresponding aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir the reaction mixture at the designated temperature (typically 80-100 °C) for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an aqueous solvent system was used, dilute the mixture with water and extract it with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-arylbenzofuran product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
Hazard Information: According to GHS classifications, this compound is considered harmful.[1]
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the compound in a tightly sealed container under an inert atmosphere as recommended.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic organic chemists. Its stability and efficacy in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of 2-substituted benzofuran derivatives. For researchers in drug discovery and materials science, this compound provides a reliable pathway to novel molecules with potentially significant biological and physical properties. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemscene.com [chemscene.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Synthesis of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as benzofuran-2-boronic acid pinacol ester, is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction allows for the efficient synthesis of 2-arylbenzofurans, a structural motif present in numerous biologically active compounds and natural products. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
Two principal methods have emerged as the most effective for the synthesis of this compound: the Miyaura borylation of 2-halobenzofurans and the direct iridium-catalyzed C-H borylation of benzofuran.
-
Miyaura Borylation of 2-Halobenzofurans: This widely-used method involves the palladium-catalyzed cross-coupling of a 2-halo-substituted benzofuran (typically 2-bromobenzofuran) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in the presence of a base, such as potassium acetate, and a phosphine ligand.
-
Iridium-Catalyzed C-H Borylation of Benzofuran: This more contemporary approach offers a more atom-economical synthesis by directly functionalizing the C-H bond at the 2-position of the benzofuran ring. This reaction is catalyzed by an iridium complex, often in conjunction with a bipyridine-based ligand, and utilizes a diboron reagent like B₂pin₂.
Data Presentation: A Comparative Analysis of Synthetic Protocols
The following table summarizes quantitative data from representative experimental protocols for the synthesis of this compound, allowing for a direct comparison of the two primary methods.
| Parameter | Method 1: Miyaura Borylation | Method 2: Iridium-Catalyzed C-H Borylation |
| Starting Material | 2-Bromobenzofuran | Benzofuran |
| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | PdCl₂(dppf) | [Ir(COD)OMe]₂ |
| Ligand | dppf (as part of the catalyst complex) | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Base | Potassium Acetate (KOAc) | Not explicitly required |
| Solvent | Dioxane or DMSO | Cyclohexane or THF |
| Temperature | 80 - 110 °C | Room Temperature to 80 °C |
| Reaction Time | 12 - 24 hours | 18 hours |
| Reported Yield | Moderate to Good | 87% |
Experimental Protocols
Method 1: Miyaura Borylation of 2-Bromobenzofuran
This protocol is a generalized procedure based on established Miyaura borylation reactions.[1][2]
Materials:
-
2-Bromobenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
Dioxane or DMSO, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromobenzofuran (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (1.5 mmol, 1.5 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed dioxane or DMSO (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Method 2: Iridium-Catalyzed C-H Borylation of Benzofuran
This protocol is adapted from established procedures for the iridium-catalyzed C-H borylation of aromatic compounds.
Materials:
-
Benzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
(1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer ([Ir(COD)OMe]₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane, anhydrous and degassed
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, prepare a solution of [Ir(COD)OMe]₂ (0.025 mmol, 2.5 mol% Ir) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 mmol, 5 mol%) in anhydrous cyclohexane (40 mL).
-
Stir the solution at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add bis(pinacolato)diboron (4.0 mmol, 2.0 equiv) to the catalyst solution.
-
Add benzofuran (2.0 mmol, 1.0 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and quench with a small amount of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by washing with methanol or by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations: Reaction Pathways and Workflows
Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Miyaura borylation of 2-bromobenzofuran.
Iridium-Catalyzed C-H Borylation Catalytic Cycle
Caption: Simplified catalytic cycle for the Iridium-catalyzed C-H borylation of benzofuran.[3][4]
General Experimental Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Conclusion
Both the Miyaura borylation and the iridium-catalyzed C-H borylation represent effective and reliable methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, with the Miyaura borylation being a more traditional and widely practiced technique, while the C-H borylation offers a more modern, atom-economical alternative. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, thereby facilitating the advancement of research and development in medicinal chemistry and materials science.
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as benzofuran-2-boronic acid pinacol ester, is a versatile organoboron compound that serves as a key building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development, where the benzofuran scaffold is a privileged structural motif.
Core Properties
The physical, chemical, and spectroscopic properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BO₃ | [1] |
| Molecular Weight | 244.10 g/mol | [1] |
| CAS Number | 402503-13-3 | [1] |
| Appearance | Solid (expected) | [2] |
| Melting Point | Data not available for the 2-yl isomer. Isomers and similar benzofuran derivatives have melting points in the range of 124-227°C.[3][4] | |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Shifts (ppm) |
| ¹H NMR (CDCl₃) | Expected signals for the benzofuran ring protons (approx. 6.8-7.7 ppm), a singlet for the furanic proton, and a singlet for the twelve methyl protons of the pinacolato group (approx. 1.3 ppm). The exact chemical shifts can vary based on the solvent and concentration. |
| ¹³C NMR (CDCl₃) | Expected signals for the benzofuran ring carbons (approx. 100-160 ppm), the carbon attached to boron, the quaternary carbons of the pinacolato group (approx. 84 ppm), and the methyl carbons (approx. 25 ppm). |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl boronic esters is the Miyaura borylation reaction.
Materials:
-
2-Bromobenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq).
-
Heat the reaction mixture at 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Purification Protocol
Recrystallization:
If the product obtained after column chromatography is a solid, it can be further purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent for introducing the benzofuran-2-yl moiety onto other molecules.
Materials:
-
This compound
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl or heteroaryl halide (1.0 eq) and this compound (1.1-1.5 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq) and the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous workup by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Role in Drug Development and Signaling Pathways
The benzofuran core is a constituent of numerous biologically active compounds and approved drugs.[5] Benzofuran derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The utility of this compound lies in its ability to facilitate the synthesis of novel benzofuran-containing molecules for drug discovery campaigns.
Two key signaling pathways often implicated in the therapeutic effects of benzofuran derivatives are the mTOR and NF-κB/MAPK pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for drug development.[6][7] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.[6][7][8][9]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation. Chronic inflammation is linked to various diseases, including cancer. Benzofuran derivatives have been shown to possess anti-inflammatory properties by modulating these pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of diverse libraries of benzofuran-containing compounds. As research continues to uncover the therapeutic potential of the benzofuran scaffold, the importance of this and related building blocks in the discovery of novel therapeutics for a range of diseases is set to grow.
References
- 1. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pjps.pk [pjps.pk]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Benzofuran-2-Boronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of benzofuran-2-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. Due to the inherent reactivity of the boronic ester functional group and the benzofuran core, understanding the stability profile of this molecule is critical for its proper handling, storage, and application in synthesis and drug development. This document outlines the primary degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes the expected stability under various stress conditions.
Core Concepts: Understanding the Instability of Aryl Boronic Acid Pinacol Esters
Benzofuran-2-boronic acid pinacol ester, like many other aryl boronic acid pinacol esters, is susceptible to degradation through several pathways. The most significant of these is hydrolysis, but oxidation can also play a role, particularly given the presence of the electron-rich benzofuran ring.
Hydrolysis: The primary degradation pathway for benzofuran-2-boronic acid pinacol ester is the hydrolysis of the pinacol ester to the corresponding benzofuran-2-boronic acid.[1][2] This reaction is often catalyzed by the presence of water and can be accelerated under both acidic and basic conditions.[3] The facile nature of this hydrolysis presents significant challenges during aqueous workups, purification (e.g., column chromatography on silica gel), and analysis by methods such as reverse-phase HPLC.[1][2]
Oxidation: Boronic acids and their esters can be susceptible to oxidation.[4] For benzofuran-2-boronic acid pinacol ester, oxidation may lead to the cleavage of the C-B bond, yielding benzofuran and boric acid derivatives. The benzofuran ring itself may also be susceptible to oxidative degradation under certain conditions.
Degradation Pathways and Mechanisms
The primary degradation pathways for benzofuran-2-boronic acid pinacol ester are illustrated below. These pathways are critical for understanding the potential impurities that may arise during storage or in a reaction mixture.
Caption: Primary degradation pathways for benzofuran-2-boronic acid pinacol ester.
Quantitative Stability Data Summary
While specific quantitative stability data for benzofuran-2-boronic acid pinacol ester is not extensively available in the public domain, the following table summarizes the expected stability based on the known behavior of this class of compounds. A forced degradation study, as outlined in the subsequent section, would be necessary to generate precise quantitative data for this specific molecule.
| Stress Condition | Reagents and Conditions | Expected Stability | Primary Degradants | Analytical Considerations |
| Hydrolytic (Acidic) | 0.1 M HCl, 40-60 °C | Low | Benzofuran-2-boronic acid | Monitor for the appearance of the more polar boronic acid peak by RP-HPLC. |
| Hydrolytic (Basic) | 0.1 M NaOH, 40-60 °C | Low | Benzofuran-2-boronic acid | Similar to acidic conditions, with potential for accelerated degradation. |
| Hydrolytic (Neutral) | Water, 40-60 °C | Moderate to Low | Benzofuran-2-boronic acid | Slower degradation compared to acidic or basic conditions, but still significant over time. |
| Oxidative | 3% H₂O₂, Room Temperature | Moderate to Low | Benzofuran, Oxidized benzofuran derivatives | Monitor for the loss of the parent compound and the formation of non-boron containing impurities. |
| Thermal (Dry Heat) | 60-80 °C | High | Minimal degradation expected | Assess for potential solid-state decomposition, although less likely than solution-phase degradation. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Moderate | Potential for complex degradation products | The benzofuran moiety may be susceptible to photodecomposition. |
Experimental Protocols for Stability Assessment
To accurately determine the stability of benzofuran-2-boronic acid pinacol ester, a forced degradation study is recommended. The following protocols provide a framework for such a study.
General Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study of benzofuran-2-boronic acid pinacol ester.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Dissolve a precisely weighed amount of benzofuran-2-boronic acid pinacol ester in a suitable aprotic solvent (e.g., acetonitrile or THF) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Hydrolytic Degradation:
-
Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Maintain the solution at a constant temperature (e.g., 40-60 °C).
-
Basic Conditions: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain at the same temperature.
-
Neutral Conditions: To a third aliquot, add an equal volume of purified water. Maintain at the same temperature.
3. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide. Keep the solution at room temperature.
4. Thermal Degradation:
-
For solid-state stability, place a known amount of the solid compound in a vial and heat in an oven at a controlled temperature (e.g., 60-80 °C).
-
For solution-state stability, heat an aliquot of the stock solution in a sealed vial at the same temperature.
5. Photolytic Degradation:
-
Expose a solid sample and a solution of the compound in a photostable container (e.g., quartz) to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.
6. Sample Analysis:
-
At specified time intervals, withdraw a sample from each stress condition.
-
Quench the reaction if necessary (e.g., by neutralization for acidic and basic samples).
-
Dilute the sample with a suitable aprotic solvent to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A method using a C18 column with a mobile phase of acetonitrile and water (with or without a pH modifier, though neutral pH is often preferred to prevent on-column hydrolysis) is a common starting point.[5][6] Detection by UV-Vis and mass spectrometry (MS) is recommended for peak identification and purity assessment.
Storage and Handling Recommendations
Given the susceptibility of benzofuran-2-boronic acid pinacol ester to hydrolysis, proper storage and handling are crucial to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, with -20°C being a common recommendation.[7]
-
Handling: When handling the compound, minimize exposure to atmospheric moisture. Use of a glovebox or dry, inert atmosphere is ideal. For weighing and preparing solutions, work quickly and use dry, aprotic solvents.
Conclusion
The stability of benzofuran-2-boronic acid pinacol ester is primarily dictated by its susceptibility to hydrolysis, which can be accelerated by acidic and basic conditions. Oxidative degradation is a secondary but important consideration. For researchers and drug development professionals, a thorough understanding of these degradation pathways is essential for the successful application of this versatile building block. The implementation of a rigorous forced degradation study, as outlined in this guide, will provide the necessary data to ensure the quality and reliability of this compound in its intended applications.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-2-boronic acid, pinacol ester [biogen.es]
Spectroscopic and Synthetic Profile of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
Introduction
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Benzofuran-2-boronic acid pinacol ester, is a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its utility in the pharmaceutical and materials science sectors stems from the ability of the boronic ester to participate in reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the spectroscopic data and a general synthetic protocol for this compound, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇BO₃[1][2] |
| Molecular Weight | 244.10 g/mol [1] |
| CAS Number | 402503-13-3[1] |
| Appearance | Typically a white to off-white solid |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran ring system and the methyl protons of the pinacol group.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons (Benzofuran) | 7.20 - 7.70 | Multiplet | The exact shifts and coupling patterns depend on the specific proton environment. |
| Furan Proton | ~7.00 - 7.20 | Singlet or Doublet | The proton on the furan ring of the benzofuran system. |
| Methyl Protons (Pinacol) | ~1.30 | Singlet | A characteristic strong singlet for the twelve equivalent protons of the four methyl groups. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbons of the benzofuran rings and the pinacol ester.
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons (Benzofuran) | 110 - 160 | Multiple signals corresponding to the eight carbons of the benzofuran ring system. |
| Furan Carbon (C-B) | ~120 - 130 | The carbon atom of the furan ring directly attached to the boron atom. |
| Quaternary Carbons (Pinacol) | ~84 | The two quaternary carbons of the pinacol group bonded to oxygen. |
| Methyl Carbons (Pinacol) | ~25 | The four equivalent methyl carbons of the pinacol group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, the C-O bonds of the furan and the dioxaborolane ring, and the B-O bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aromatic Ether) | 1200 - 1275 | Strong |
| B-O Stretch | 1300 - 1380 | Strong |
| C-O Stretch (Dioxaborolane) | 1000 - 1150 | Strong |
Mass Spectrometry
Mass spectrometry data would be used to confirm the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 244.13 | Molecular ion peak corresponding to the exact mass. |
| [M-CH₃]⁺ | 229.11 | Loss of a methyl group from the pinacol ester. |
| [C₈H₅O]⁺ | 117.03 | Fragment corresponding to the benzofuranyl cation. |
Experimental Protocols
The following section details a general methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis: Palladium-Catalyzed Borylation of 2-Bromobenzofuran
A common method for the synthesis of aryl boronic esters is the Miyaura borylation reaction.
Materials:
-
2-Bromobenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or as a thin film.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
The Reactivity of Benzofuran Boronic Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of benzofuran boronic esters, crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials. Benzofuran scaffolds are prevalent in numerous natural products and pharmaceuticals, making the efficient functionalization of this heterocyclic system a key focus in medicinal chemistry and drug development.[1][2] This document details the synthesis, stability, and reactivity of benzofuran boronic esters in key cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis of Benzofuran Boronic Esters
The synthesis of benzofuran boronic esters is a critical first step for their use in subsequent cross-coupling reactions. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-benzofuran with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] This method is valued for its mild reaction conditions and broad functional group tolerance.
Alternatively, benzofuran boronic esters can be synthesized through a tandem Sonogashira-Hagihara coupling/cycloisomerization reaction of ethynylboronic acid MIDA ester with 2-iodophenols.[4]
Experimental Protocol: Synthesis of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester [5]
A detailed procedure for the synthesis of a substituted benzofuran-2-boronic acid pinacol ester is as follows:
-
Synthesis of Benzo[b]furan-6-carbonitrile: To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of EtOH:triethylamine (20 mL), cuprous iodide (51 mg, 0.26 mmol) is added.
-
The resulting solution is heated to 75 °C for 6.5 hours, then cooled to room temperature and evaporated to yield a crude product.
-
The crude material is dissolved in CHCl₃ (70 mL), and 1.0 M aq. NaOH (50 mL) is added. The biphasic mixture is stirred vigorously for 18 hours to effect desilylation.
-
Boronylation: The resulting benzofuran-6-carbonitrile is then subjected to a boronylation reaction to yield the desired 6-cyanobenzo[b]furan-2-boronic acid pinacol ester.
Miyaura borylation for benzofuran boronic ester synthesis.
Stability and Handling
Boronic esters are generally more stable and easier to handle than their corresponding boronic acids.[6][7] They are often stable to air and moisture and can be purified by column chromatography.[3] However, a common side reaction, particularly under the basic and aqueous conditions of many cross-coupling reactions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] The stability of heteroaryl boronic esters, including benzofuran derivatives, towards protodeboronation is a critical factor influencing reaction yields.[9][10] Studies have shown that esterification does not always guarantee greater stability compared to the corresponding boronic acid, and hydrolysis of the ester can be a significant part of the overall protodeboronation process.[10]
Reactivity in Cross-Coupling Reactions
Benzofuran boronic esters are versatile coupling partners in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely used application of benzofuran boronic esters, facilitating the formation of a C-C bond between the benzofuran core and various aryl or vinyl halides.[1][4][9] This reaction is prized for its mild conditions and broad functional group tolerance.[11]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the yields for the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate with various aryl boronic acids.[4]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 89 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 85 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 82 |
| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 78 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 72 |
| 6 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 67 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran [12]
-
Reaction Setup: In a reaction vessel, combine 2-(4-bromophenyl)benzofuran (0.05 mmol), a palladium(II) catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 0.0015 mmol), K₂CO₃ (0.1 mmol), and the desired arylboronic acid (0.08 mmol).
-
Solvent Addition: Add a mixture of EtOH and H₂O (v/v = 1:1, 6 mL).
-
Reaction Conditions: Stir the resulting suspension at 80 °C for 4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, and the product is purified by column chromatography.
Generalized Suzuki-Miyaura catalytic cycle.
Chan-Lam Coupling
The Chan-Lam coupling enables the formation of C-N and C-O bonds through the copper-catalyzed reaction of boronic acids with amines, phenols, and other N- or O-nucleophiles. This reaction is particularly attractive as it can often be performed under mild conditions, open to the air. While less documented specifically for benzofuran boronic esters, the general principles and protocols are applicable.
Quantitative Data for Chan-Lam N-Arylation
The following table presents representative yields for the Chan-Lam N-arylation of various anilines with a generic aryl boronic acid, which can be extrapolated to benzofuran boronic esters.
| Entry | Aniline | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenylaniline | 85 | [13] |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 90 | [14] |
| 3 | 4-Chloroaniline | 4-Chloro-N-phenylaniline | 78 | [15] |
| 4 | 2-Methylaniline | 2-Methyl-N-phenylaniline | 82 | [13] |
Experimental Protocol: Chan-Lam N-Arylation of Aniline [16]
-
Reaction Setup: A reaction tube is charged with benzofuran-2-boronic acid (1.0 equiv), aniline (1.2 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., pyridine, 2.0 equiv).
-
Solvent Addition: Anhydrous solvent (e.g., CH₂Cl₂) is added.
-
Reaction Conditions: The mixture is stirred at room temperature and open to the air for 24-48 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Generalized Chan-Lam catalytic cycle.
Other Cross-Coupling Reactions
Benzofuran boronic esters also participate in other important cross-coupling reactions, although they are less frequently reported.
-
Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the benzofuran core and a terminal alkyne. While typically performed with aryl halides, variations using boronic acids as coupling partners exist. A one-pot synthesis of benzofurans via a tandem Sonogashira coupling-cyclization has been reported.[17]
-
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. While not a direct reaction of the boronic ester, benzofuran boronic esters can be used to synthesize substituted benzofurans that can then undergo Heck reactions.[18] An intramolecular Heck reaction has been used for the synthesis of benzofurans in an ionic liquid.[19]
Experimental Protocol: General Sonogashira Coupling [5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous solvent (5 mL) and an amine base (e.g., triethylamine, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction Conditions: Stir the mixture at room temperature until the starting aryl halide is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride to remove the copper catalyst, and purification by column chromatography.
Reactivity of Benzofuran-3-boronic Esters
Information on the synthesis and reactivity of benzofuran-3-boronic esters is significantly more limited in the scientific literature compared to their 2-substituted counterparts. However, the general principles of their participation in cross-coupling reactions are expected to be similar, with potential differences in reactivity due to steric and electronic effects. Further research is needed to fully explore the synthetic utility of this isomer.
Conclusion
Benzofuran boronic esters are highly valuable and versatile intermediates in modern organic synthesis. Their ability to participate in a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, provides a powerful platform for the construction of complex molecules containing the benzofuran scaffold. Understanding their synthesis, stability, and reactivity is crucial for researchers in the fields of medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials. While the reactivity of the 2-substituted isomers is well-documented, further exploration of the synthetic potential of benzofuran-3-boronic esters is warranted.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. pjps.pk [pjps.pk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Guide for 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic routes for 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This valuable building block is instrumental in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a key intermediate for the construction of carbon-carbon bonds.
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Weight | Additional Information |
| ChemUniverse | - | 98% | 402503-13-3 | 244.1 g/mol | MDL Number: MFCD11870258 |
| CymitQuimica | - | - | - | - | Also known as benzo[b]furan-2-boronic acid pinacol ester. |
| Biosynth | CEC03760 | - | 1352037-60-5 | - | For the related 2-(1,3-dihydro-2-benzofuran-5-yl) isomer. |
| TCI America | B5823 | >98.0% (GC)(T) | 519054-55-8 | - | For the 2-(Benzofuran-5-yl) isomer. |
| ChemScene | CS-0369166 | ≥98% | 915412-92-9 | 244.09 g/mol | For the 2-(Benzofuran-4-yl) isomer. |
| GlobalChemMall | - | - | - | - | Manufacturer and supplier of the 2-(1-benzofuran-5-yl) isomer. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a 2-halobenzofuran with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme
Caption: General reaction scheme for the Miyaura borylation.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Miyaura borylation reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Bromobenzofuran
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the 2-bromobenzofuran.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions to form 2-arylbenzofurans. These products are common structural motifs in many biologically active compounds.[1]
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling workflow.
Detailed Experimental Protocol (Representative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.2 equiv) and the aryl halide (1.0 equiv) in the chosen organic solvent.
-
Reagent Addition: Add the aqueous base solution to the reaction mixture, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 equiv).
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
This guide provides a foundational understanding of the commercial landscape and synthetic accessibility of this compound, a key building block for advanced chemical synthesis. Researchers are encouraged to consult the primary literature for specific applications and further optimization of the described protocols.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins organoboron compounds with organic halides or triflates, and is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. The benzofuran moiety is a key structural motif in numerous biologically active compounds, and its derivatization through C-C bond formation is of significant interest in drug discovery and development. The use of the pinacol boronic ester of benzofuran offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. These conditions can serve as a starting point for optimization with specific substrates.
Table 1: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 8 | 75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
| 5 | 3-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 12 | 70-85 |
Table 2: Substrate Scope - Coupling with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 65 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 4 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 5 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Protocol 2: Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis of the starting boronic ester from 2-bromobenzofuran.[2]
Materials:
-
2-Bromobenzofuran (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 2-bromobenzofuran, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Workflow for the Synthesis of 2-Arylbenzofurans
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.
-
Screen different palladium catalysts, ligands, bases, and solvents. The optimal conditions can be substrate-dependent.
-
Increase the reaction temperature or time, but monitor for decomposition.
-
-
Homocoupling of Boronic Ester:
-
This side reaction can be promoted by the presence of oxygen. Ensure rigorous inert atmosphere techniques.
-
Using a slight excess of the aryl halide can sometimes suppress boronic ester homocoupling.
-
-
Protodeborylation (cleavage of the C-B bond):
-
While pinacol esters are more stable than boronic acids, this can still occur, especially with prolonged reaction times or harsh basic conditions.
-
Consider using a milder base or shorter reaction times.
-
By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a diverse range of 2-arylbenzofuran derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Benzofuran-2-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran moiety is a privileged heterocyclic scaffold found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 2-arylbenzofurans, in particular, is of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering an efficient route to these valuable compounds.[1] This application note provides detailed protocols and optimized reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran-2-boronic acid pinacol ester with various aryl halides.
Benzofuran-2-boronic acid pinacol ester is a stable and easily handleable precursor for the corresponding boronic acid, which can be prone to decomposition.[2] The use of the pinacol ester derivative often leads to more reproducible results and higher yields. This document outlines recommended palladium catalysts, ligands, bases, and solvent systems to achieve high yields and purity of the desired 2-arylbenzofuran products.
Data Presentation
The selection of the appropriate catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following tables summarize representative reaction conditions for the synthesis of 2-arylbenzofurans.
Table 1: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling to Synthesize 2-Arylbenzofurans
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | - | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55[3] |
| 2 | Pd(OAc)₂ (3) | - | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61[3] |
| 3 | Pd(II) complex (3) | - | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91[3] |
| 4 | Pd(II) complex (3) | - | NEt₃ | EtOH/H₂O (1:1) | 80 | 4 | 28[3] |
| 5 | Pd(II) complex (3) | - | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78[3] |
| 6 | Pd(II) complex (3) | - | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63[3] |
| 7 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 100 | Varies | Not specified |
| 8 | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | Varies | Not specified |
Note: The specific Pd(II) complex in entries 3-6 is detailed in the cited literature.[3] Yields are for the coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid and serve as a relevant model.[3]
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters
| Palladium Source | Ligand | Key Features |
| Pd₂(dba)₃ | SPhos, XPhos | Buchwald ligands, often effective for challenging substrates.[4] |
| Pd(OAc)₂ | RuPhos | Effective ligand for heteroaryl couplings.[2] |
| Pd(dppf)Cl₂ | - | A common and effective catalyst for a range of Suzuki couplings.[5] |
| Pd(PPh₃)₄ | - | A classical catalyst, though sometimes less active than modern systems. |
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed cross-coupling of benzofuran-2-boronic acid pinacol ester with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Benzofuran-2-boronic acid pinacol ester (1.2–1.5 equiv)[6]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried) and magnetic stirrer
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, benzofuran-2-boronic acid pinacol ester, and the base.[6]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.[6]
-
Add the degassed solvent via syringe.[6]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[6]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[6]
-
Once the reaction is complete, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Troubleshooting Common Issues
-
Low or No Yield: This may be due to catalyst inactivity or decomposition of the boronic acid ester. Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions. Consider using a more robust palladium precatalyst.
-
Protodeboronation: The formation of benzofuran as a byproduct is a result of protodeboronation, where the C-B bond is cleaved.[2] This can be minimized by using anhydrous solvents, a milder base (e.g., K₃PO₄ or KF), and avoiding prolonged heating at high temperatures.[7]
-
Homocoupling: The formation of 2,2'-bibenzofuran can occur in the presence of oxygen.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.[2]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its benzofuran moiety is a common structural motif in many natural products and biologically active compounds.[1][2] The pinacol boronate ester group provides stability and allows for controlled reactivity in various carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable reagent for medicinal chemistry and materials science.[3][4] These application notes provide detailed protocols for common cross-coupling reactions utilizing this reagent and its derivatives.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[1][5] this compound is an excellent coupling partner for various aryl, heteroaryl, and vinyl halides or triflates.
Application Notes
This protocol is broadly applicable for the synthesis of 2-arylbenzofurans, which are prevalent in many pharmaceutical compounds and functional materials.[1] The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvent systems to achieve high yields.[6][7] Aqueous solvent mixtures are often effective and offer a more environmentally benign approach.[1][7]
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-bromophenyl)benzofuran | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 91-98 | [1][8] |
| 2 | Methyl 6-bromo-1H-indene-2-carboxylate | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-dioxane/H₂O | 90 | 16 | 63-89 | [9][10] |
| 3 | Aryl Bromides | Pd(OAc)₂ | DABCO | TBAF | Water | RT-100 | - | Good to Excellent | [7] |
| 4 | Aryl Chlorides | Pd(II) pre-catalyst (2.5) | X-Phos (5) | K₂CO₃ (3) | EtOH | 80 | 15 | Good to Excellent | [11] |
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)benzofuran
This protocol is adapted from the Suzuki-Miyaura coupling of a bromo-benzofuran derivative with an arylboronic acid.[1][8]
Materials:
-
This compound
-
4-Bromo-biphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.2 equiv.), 4-bromo-biphenyl (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a 1:1 mixture of ethanol and water to the flask to achieve a 0.1 M concentration of the aryl halide.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add brine.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(biphenyl-4-yl)benzofuran.
Visualization: Suzuki-Miyaura Coupling Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 947770-80-1 | Benchchem [benchchem.com]
- 4. Boronic Acids & Derivatives [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. pjps.pk [pjps.pk]
- 11. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form 2-arylbenzofurans, a class of compounds with a broad spectrum of pharmacological activities.
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This guide will focus on the synthesis of 2-arylbenzofuran derivatives and provide data on their biological activities.
I. Synthetic Applications and Bioactivity
This compound is a versatile reagent for the synthesis of 2-substituted benzofurans, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient formation of a carbon-carbon bond between the benzofuran-2-yl moiety and various aryl or heteroaryl halides, leading to a diverse range of 2-arylbenzofuran derivatives.
Anticancer Activity
Certain 2-arylbenzofuran derivatives have been identified as potent anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By inhibiting this pathway, these benzofuran derivatives can induce cancer cell cytotoxicity and apoptosis.
Antimicrobial and Enzyme Inhibitory Activity
A series of phenylbenzofuran-2-carboxylate analogs synthesized via Suzuki-Miyaura coupling have demonstrated significant antibacterial and enzyme inhibitory activities.[4] These compounds have been screened for their efficacy against various bacterial strains and their ability to inhibit enzymes such as α-glucosidase and urease.
II. Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of representative bioactive molecules prepared using this compound or analogous methods.
Table 1: Synthesis of 2-Arylbenzofuran Derivatives via Suzuki-Miyaura Coupling
| Entry | Aryl Halide/Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 5-bromobenzofuran-2-carboxylate & Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 | 16 | 85 | [5] |
| 2 | Methyl 5-bromobenzofuran-2-carboxylate & 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 | 16 | 82 | [5] |
| 3 | Methyl 5-bromobenzofuran-2-carboxylate & 3-Thiopheneboronic acid | Methyl 5-(thiophen-3-yl)benzofuran-2-carboxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 | 16 | 70 | [5] |
| 4 | Methyl 5-bromobenzofuran-2-carboxylate & 3-Pyridinylboronic acid | Methyl 5-(pyridin-3-yl)benzofuran-2-carboxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 90 | 16 | 67 | [5] |
Table 2: Biological Activity of Synthesized Phenylbenzofuran-2-carboxylate Analogs
| Compound | α-Glucosidase Inhibition IC₅₀ (µM) | Urease Inhibition IC₅₀ (µM) | Antibacterial Zone of Inhibition (mm) vs. E. coli | Antibacterial Zone of Inhibition (mm) vs. B. subtilis | Reference |
| 5a (R = H) | 47.3 ± 2.30 | > 100 | - | - | [4] |
| 5b (R = 4-Cl) | 55.2 ± 1.89 | 66.83 ± 1.66 | 5 | - | [4] |
| 5d (R = 4-F) | 68.4 ± 2.15 | > 100 | - | 4 | [4] |
| 5g (R = 3-thienyl) | 62.1 ± 1.98 | > 100 | 9 | - | [4] |
| Acarbose (Std.) | 375.82 ± 1.76 | - | - | - | [4] |
| Ciprofloxacin (Std.) | - | - | 15 | 13 | [4] |
Note: The synthesis described in the reference started from a bromo-substituted benzofuran ester coupled with various aryl boronic acids. The protocols provided below are adapted for the use of this compound with the corresponding aryl halides.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of 2-arylbenzofurans and can be adapted for various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, methyl 5-bromobenzoate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 equivalents) under a positive flow of inert gas.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Protocol 2: α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory potential of the synthesized compounds against the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Synthesized benzofuran derivatives
-
Acarbose (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the synthesized compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution in phosphate buffer.
-
Add various concentrations of the test compounds or acarbose to the wells and incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Antibacterial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antibacterial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis)
-
Nutrient agar medium
-
Synthesized benzofuran derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile petri dishes
-
Sterile well borer
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test bacterial culture.
-
Create wells in the agar using a sterile borer.
-
Add a defined concentration of the synthesized compounds (dissolved in a suitable solvent like DMSO) and the standard antibiotic into separate wells. A solvent control (DMSO) should also be included.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
IV. Visualizations
Signaling Pathway
// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSC_Complex [label="TSC1/TSC2\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="p70S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Benzofuran [label="2-Arylbenzofuran\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> TSC_Complex [label=" inhibits", arrowhead=tee, color="#EA4335"]; TSC_Complex -> Rheb [label=" inhibits", arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [label=" activates", color="#34A853"]; mTORC1 -> S6K1 [color="#5F6368"]; mTORC1 -> _4EBP1 [color="#5F6368"]; S6K1 -> Protein_Synthesis [color="#5F6368"]; _4EBP1 -> Protein_Synthesis [label=" inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; mTORC1 -> _4EBP1 [label=" inhibits", arrowhead=tee, color="#EA4335"]; Benzofuran -> mTORC1 [label=" inhibits", arrowhead=tee, color="#EA4335", style=bold]; }
Caption: mTOR signaling pathway and the inhibitory action of 2-arylbenzofuran derivatives.
Experimental Workflow
// Nodes Start [label="Start: Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2-(Benzofuran-2-YL)-4,4,5,5-\ntetramethyl-1,3,2-dioxaborolane\n+ Aryl Halide", fillcolor="#FFFFFF", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura\nCross-Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactive_Compound [label="Pure 2-Arylbenzofuran\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bio_Assay [label="Biological Activity Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(e.g., MTT Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., Agar Diffusion)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition Assays\n(e.g., α-glucosidase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC₅₀, Zone of Inhibition)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reagents; Reagents -> Suzuki; Suzuki -> Purification; Purification -> Characterization; Characterization -> Bioactive_Compound; Bioactive_Compound -> Bio_Assay; Bio_Assay -> Anticancer; Bio_Assay -> Antimicrobial; Bio_Assay -> Enzyme; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Enzyme -> Data_Analysis; }
Caption: Workflow for the synthesis and biological screening of 2-arylbenzofuran derivatives.
References
Application of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides detailed application notes and experimental protocols for the utilization of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). The benzofuran moiety is a crucial building block for developing high-performance host and emissive materials, particularly for Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PhOLEDs). This document outlines the synthesis of a representative OLED material via Suzuki-Miyaura cross-coupling, followed by protocols for OLED device fabrication and characterization. Performance data of OLEDs incorporating various benzofuran-based materials are summarized to provide a comparative overview.
Introduction
This compound is a versatile building block in the synthesis of complex organic molecules for advanced electronic applications. Its benzofuran core offers good thermal stability and charge-carrying properties, making it an attractive component in materials for OLEDs. The pinacolborane group facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of conjugated organic materials.[1][2]
The ability to precisely engineer the electronic and optical properties of organic semiconductors by combining different aromatic units makes this compound highly valuable for creating novel emitters and host materials. These materials are designed to enhance the efficiency, color purity, and operational lifetime of OLED devices.[3][4]
Key Applications in OLEDs
The primary application of this compound is as a precursor in the synthesis of:
-
Host Materials: For phosphorescent and TADF emitters, the host material must possess a high triplet energy to prevent reverse energy transfer from the dopant. The benzofuran moiety contributes to achieving a high triplet energy.
-
Emissive Materials (Emitters): By coupling with other chromophoric units, novel fluorescent or TADF emitters can be synthesized. The benzofuran unit can be part of the donor or acceptor component in a donor-acceptor type TADF molecule.[5]
-
Charge Transport Materials: The inherent electronic properties of the benzofuran ring can be harnessed in the design of hole or electron transport materials.
Performance of Benzofuran-Based OLEDs
While specific performance data for an OLED utilizing a material directly synthesized from this compound is not available in the reviewed literature, the following tables summarize the performance of various OLEDs incorporating materials derived from benzofuran and dibenzofuran structures to provide a comparative context.
Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with Dibenzofuran-Based Host Materials
| Host Material Abbreviation | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE x, y) |
| S-TPA | Green Phosphor | 86.0 | 86.7 | - | Not Specified |
| S-CZ | Red Phosphor | - | - | 22.6 (at 1000 cd/m²) | Not Specified |
| CF-2-BzF | PO-01 (Yellow) | 77.2 | - | 25.3 | (0.50, 0.49) |
| CF-1-BzF | PO-01 (Yellow) | - | - | - | (0.50, 0.50) |
| CF-3-BzF | PO-01 (Yellow) | - | - | - | (0.51, 0.49) |
| CF-4-BzF | PO-01 (Yellow) | - | - | - | (0.50, 0.50) |
Data compiled from a study on regioisomers of dibenzofuran-based bipolar host materials.[6][7]
Table 2: Performance of Thermally Activated Delayed Fluorescence (TADF) OLEDs
| Emitter/Host System | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Half-Lifetime (hours) | Emission Color |
| Four-Coordinate Boron Emitter | 18 | 58.4 | > 12,000 | Blue to Yellow |
| 34BFAc-PM | 27.7 | Not Specified | Not Specified | Sky-Blue |
| 12BTAc-PM | 25.6 | Not Specified | Not Specified | Sky-Blue |
| Pyrimidine-based Boron Complexes | 9.7 | Not Specified | Not Specified | Not Specified |
| 4-DBFBI / PXB-DI | 31.8 | Not Specified | Not Specified | Blue |
| 5-DBFBI / PXB-DI | 32.5 | Not Specified | Not Specified | Blue |
Data compiled from studies on various TADF emitters, some incorporating benzofuran-like structures.[4][5][8]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of an OLED material using a benzofuran boronic ester and the subsequent fabrication of a multilayer OLED device.
Protocol 1: Synthesis of a Benzofuran-Containing Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical bipolar host material, BF-Cz , by coupling this compound with a suitable carbazole derivative (e.g., 3,6-dibromocarbazole).
Materials:
-
This compound
-
3,6-Dibromo-9-phenylcarbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, add 3,6-dibromo-9-phenylcarbazole (1.0 mmol), this compound (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add toluene (30 mL) and ethanol (10 mL) to the flask.
-
Base Addition: Add 2 M aqueous K₂CO₃ solution (10 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product BF-Cz .
Caption: Workflow for the synthesis of a benzofuran-carbazole host material.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard phosphorescent OLED using the synthesized BF-Cz as a host material.
Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB, 40 nm)
-
EML: Emissive Layer (BF-Cz doped with a phosphorescent emitter, e.g., Ir(ppy)₃, 20 nm)
-
HBL: Hole Blocking Layer (e.g., TPBi, 10 nm)
-
ETL: Electron Transport Layer (e.g., TPBi, 30 nm)
-
EIL: Electron Injection Layer (e.g., LiF, 1 nm)
-
Al: Aluminum (Cathode, 100 nm)
Procedure:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and then treat with UV-ozone for 10 minutes immediately before loading into the deposition chamber.
-
Organic Layer Deposition: Deposit the organic layers (HTL, EML, HBL, ETL) sequentially by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
The deposition rates for the organic materials should be maintained at 1-2 Å/s.
-
For the EML, co-evaporate the BF-Cz host and the Ir(ppy)₃ dopant from separate sources. The doping concentration is controlled by the relative deposition rates (e.g., a 6% doping concentration is achieved with a host deposition rate of 1.9 Å/s and a dopant rate of 0.1 Å/s).
-
-
Electron Injection Layer Deposition: Deposit the LiF layer at a rate of 0.1-0.2 Å/s.
-
Cathode Deposition: Deposit the aluminum cathode at a rate of 5-10 Å/s without breaking the vacuum.
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Caption: Step-by-step workflow for OLED device fabrication.
Protocol 3: Device Characterization
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Spectrometer/photometer (e.g., Photo Research PR-655)
-
Integrating sphere
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Mount the encapsulated device on a measurement stage.
-
Apply a forward bias voltage using the source measure unit and sweep the voltage from 0 V to a specified maximum (e.g., 10 V).
-
Simultaneously measure the current density (J) flowing through the device and the luminance (L) using the photometer.
-
-
Electroluminescence (EL) Spectrum:
-
Apply a constant current (e.g., 10 mA/cm²) to the device.
-
Measure the emitted light spectrum using the spectrometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated from the luminance and current density data (cd/A).
-
Power Efficiency (η_p): Calculated from the luminance, current density, and voltage data (lm/W).
-
External Quantum Efficiency (EQE): Calculated by measuring the total light output in an integrating sphere and relating it to the injected charge.
-
-
Device Lifetime:
-
Operate the device at a constant initial luminance (e.g., 1000 cd/m²).
-
Monitor the luminance over time. The lifetime (LT₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
-
Conclusion
This compound serves as a critical intermediate for the synthesis of high-performance organic materials for OLEDs. Through well-established synthetic routes like the Suzuki-Miyaura cross-coupling, it can be incorporated into various molecular architectures to create materials with tailored photophysical and charge-transport properties. The provided protocols offer a foundational methodology for researchers to synthesize novel benzofuran-based materials and integrate them into OLED devices for performance evaluation. The comparative data from existing literature underscores the potential of the benzofuran moiety in achieving highly efficient and stable OLEDs.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]
- 5. Metal-Free Boron Emitters Powering the Future of OLEDs - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, a crucial heterocyclic motif in medicinal chemistry and materials science. The following sections outline various modern synthetic strategies, complete with quantitative data, detailed methodologies, and visual representations of the reaction pathways and workflows.
Transition Metal-Catalyzed Synthesis of Benzofurans
Transition metal catalysis offers a powerful and versatile approach for the synthesis of benzofurans, enabling the formation of C-C and C-O bonds with high efficiency and selectivity.[1] Various metals, including palladium, copper, gold, nickel, and rhodium, have been successfully employed.[1][2]
Palladium-Catalyzed Intramolecular C-H Activation/Oxidation
This method provides an efficient route to 2-substituted benzofurans through a palladium-catalyzed C-H activation and oxidation tandem reaction. The protocol exhibits good functional group tolerance.[3]
Caption: Palladium-catalyzed synthesis of benzofurans workflow.
| Entry | 2-Hydroxystyrene Derivative | Iodobenzene Derivative | Yield (%) |
| 1 | 2-vinylphenol | Iodobenzene | 85 |
| 2 | 2-vinylphenol | 1-iodo-4-methoxybenzene | 82 |
| 3 | 2-vinylphenol | 1-iodo-4-nitrobenzene | 75 |
| 4 | 4-methoxy-2-vinylphenol | Iodobenzene | 88 |
| 5 | 4-bromo-2-vinylphenol | 1-iodo-4-methylbenzene | 78 |
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
Anhydrous Dimethylformamide (DMF)
-
Substituted 2-hydroxystyrene
-
Substituted iodobenzene
Procedure:
-
To a sealed tube, add Palladium(II) acetate (5 mol%), 1,10-phenanthroline (10 mol%), potassium carbonate (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).[3]
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.[3]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired substituted benzofuran.
Palladium-Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol involves a Sonogashira coupling of terminal alkynes with iodophenols, followed by an intramolecular cyclization to yield benzofuran derivatives. Copper iodide is employed as a co-catalyst with a palladium complex.[1][4]
Caption: Pd/Cu-catalyzed Sonogashira coupling and cyclization.
| Entry | Iodophenol Derivative | Terminal Alkyne Derivative | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 91 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 88 |
| 3 | 2-Iodophenol | 1-Hexyne | 85 |
| 4 | 4-Bromo-2-iodophenol | Phenylacetylene | 82 |
| 5 | 2-Iodophenol | (Trimethylsilyl)acetylene | 70 |
Materials:
-
(PPh₃)₂PdCl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Substituted 2-iodophenol
-
Terminal alkyne
Procedure:
-
To a solution of the 2-iodophenol (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in triethylamine, add (PPh₃)₂PdCl₂ (2 mol%) and CuI (5 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours until the starting materials are consumed (monitored by TLC).
-
Heat the reaction mixture to 80 °C and continue stirring for an additional 2-4 hours to facilitate the intramolecular cyclization.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove the triethylammonium iodide salt.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization Strategies
Intramolecular cyclization of appropriately substituted phenols is a fundamental and widely used approach for constructing the benzofuran core.[5]
Acid-Catalyzed Cyclization of 2-Hydroxyphenylacetamides
This method involves the acid-catalyzed intramolecular cyclization of 2-hydroxyphenylacetamides to afford benzofuran-2(3H)-ones.[6]
Caption: Acid-catalyzed synthesis of benzofuran-2(3H)-ones.
| Entry | 2-Hydroxyphenylacetamide Derivative | Acid Catalyst | Yield (%) |
| 1 | 2-Hydroxyphenylacetamide | HCl | 90 |
| 2 | 2-Hydroxyphenylacetamide | p-TsOH | 75 |
| 3 | 2-Hydroxy-4-methoxyphenylacetamide | HCl | 85 |
Materials:
-
Substituted 2-hydroxyphenylacetamide
-
Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH)
-
Appropriate solvent (e.g., toluene, dioxane)
Procedure:
-
Dissolve the 2-hydroxyphenylacetamide (1.0 equiv.) in a suitable solvent.
-
Add a catalytic amount of HCl or p-TsOH.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the benzofuran-2(3H)-one.[6]
One-Pot Synthesis of 2-(Het)aryl Substituted Benzofurans via Sonication
This efficient one-pot method utilizes ultrasound irradiation to facilitate a sequence of reactions, including C-C coupling and C-O bond formation, to afford 2-(het)aryl substituted benzofurans in good yields.[3] This approach is advantageous for its operational simplicity and reduced reaction times.[3]
Caption: Ultrasound-assisted one-pot synthesis of benzofurans.
| Entry | Iodoarene | 2-Iodophenol Derivative | Yield (%) |
| 1 | Iodobenzene | 2-Iodophenol | 82 |
| 2 | 1-Iodo-4-methylbenzene | 2-Iodophenol | 85 |
| 3 | 1-Iodo-4-methoxybenzene | 2-Iodophenol | 88 |
| 4 | 2-Iodothiophene | 2-Iodophenol | 75 |
| 5 | Iodobenzene | 2-Iodo-4-chlorophenol | 78 |
Materials:
-
(Trimethylsilyl)acetylene
-
Substituted iodoarene
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Substituted 2-iodophenol derivative
Procedure:
-
In a reaction vessel, combine the iodoarene (1.0 equiv.), (trimethylsilyl)acetylene (1.2 equiv.), 10% Pd/C (5 mol%), CuI (10 mol%), and PPh₃ (20 mol%) in a mixture of Et₃N and MeOH.
-
Irradiate the mixture in an ultrasonic bath at room temperature for 30-60 minutes.[3]
-
To the same vessel, add an aqueous solution of K₂CO₃ (2.5 equiv.) and continue sonication for another 30 minutes.[3]
-
Add the 2-iodophenol derivative (1.1 equiv.) and additional Et₃N (1.0 equiv.) to the reaction mixture.[3]
-
Continue sonication for 2-3 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Carbon-Carbon Bond Formation with Benzofuran Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed carbon-carbon bond formation reactions utilizing benzofuran boronic esters. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for synthesizing substituted benzofurans.[1] The benzofuran structural motif is a prevalent core in numerous biologically active compounds and natural products, making its efficient synthesis a significant focus in medicinal chemistry and drug development.[1]
Introduction to C-C Bond Formation with Benzofuran Boronic Esters
The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the various methods available, transition metal-catalyzed cross-coupling reactions have become indispensable tools. For the functionalization of benzofuran scaffolds, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly powerful due to its mild reaction conditions and broad functional group tolerance.[1][2] This document outlines optimized reaction conditions, catalyst selection, and purification methods to achieve high yields of desired coupled products.[1]
Key C-C Bond Formation Methodologies
While several cross-coupling reactions can be employed for C-C bond formation with benzofuran derivatives, the Suzuki-Miyaura reaction is one of the most frequently utilized for coupling benzofuran boronic acids and their esters.[2] Other notable methods include the Sonogashira, Heck, and Negishi couplings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of a boronic acid or ester with an organohalide or triflate.[3] It is a highly effective method for generating biaryl compounds and other coupled products.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of benzofuran boronic esters with various aryl halides.
Table 1: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling to Synthesize 2-Arylbenzofurans [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 89 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2) | Toluene | 80 | 8 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 110 | 6 | 85 |
Table 2: Substrate Scope for the Suzuki-Miyaura Coupling of 2-Benzofuran Boronic Acid
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 91 |
| 2 | 1-Iodo-3-nitrobenzene | 2-(3-Nitrophenyl)benzofuran | 88 |
| 3 | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 78 |
| 4 | 2-Bromopyridine | 2-(Pyridin-2-yl)benzofuran | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Benzofuran Boronic Acid with Aryl Halides
This protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans.[1][2]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Benzofuran boronic acid or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 6:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-benzofuran boronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-16 hours).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Suzuki Reactions of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This document provides detailed application notes and experimental protocols for the selection of ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-(benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly for the formation of C(sp²)–C(sp²) bonds to create biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2][3] The choice of ligand is critical for achieving high efficiency, yield, and selectivity, especially when using challenging heteroaryl boronic esters.[4] This note summarizes the performance of various phosphine-based ligands with similar heteroaromatic substrates to guide researchers in optimizing reactions with the benzofuran-2-yl boronic ester.
Introduction: The Critical Role of Ligand Selection
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), coordinates to the palladium center and plays a crucial role in each step. Its electronic and steric properties influence the catalyst's stability, solubility, and reactivity.
For heteroaryl substrates like this compound, challenges such as catalyst deactivation and unwanted side reactions like protodeboronation are common.[7][8] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in overcoming these limitations, enabling the coupling of less reactive partners like aryl chlorides and complex heteroaryl boronic esters under milder conditions.[4][9] This document focuses on providing a comparative guide to ligand selection based on data from analogous systems.
Ligand Performance Overview
While specific data for the Suzuki coupling of this compound is not extensively available, a survey of literature on similar challenging heteroaryl boronic esters provides valuable insights. Bulky, electron-rich monophosphine ligands from the Buchwald and Fu groups, such as SPhos and RuPhos, have demonstrated superior performance in these contexts.[4][10] Bidentate ligands like dppf also show considerable utility.[11][12]
The following table summarizes the conditions and outcomes for Suzuki-Miyaura reactions of various heteroaryl substrates, offering a basis for ligand selection.
| Ligand/Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| SPhos / Pd Precatalyst | Heteroaryl Chlorides & Heteroaryl Boronic Acids | K₃PO₄ | Toluene/H₂O | 100-120 | Good to Excellent | [4] |
| RuPhos / Pd(OAc)₂ | Pyridine-2-sulfonyl fluoride & Aryl Boronic Acids | N/A | Dioxane | 80 | Optimal | [10] |
| FcPPh₂ / Pd₂(dba)₃ | 2,6-Dichloropyridine & Alkyl Pinacol Boronic Ester | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [12] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride & Heteroaryl Boronic Esters | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [11][13] |
| Pd(PPh₃)₄ | 5-Bromobenzofuran-2-carboxylate & Aryl Boronic Acids | K₂CO₃ | Dioxane/H₂O | 90 | 61-89 | [14] |
| Palladium(II) Complex | 2-(4-bromophenyl)benzofuran & Aryl Boronic Acids | K₂CO₃ | EtOH/H₂O | 80 | Good to Excellent | [1][2] |
Key Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with a heteroaryl boronic ester, adapted from established methodologies.[1][7][12] Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrates.
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for the small-scale screening of different palladium/ligand systems.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, RuPhos, FcPPh₂, dppf, 2-8 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Reaction vials with screw caps and septa
-
Inert atmosphere (Argon or Nitrogen) supply
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the aryl halide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and the base (0.4 mmol, 2.0 equiv.).
-
Add the palladium precatalyst and the ligand.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent (2.0 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine conversion and yield. Purify by column chromatography.
Visualized Workflows and Mechanisms
To aid in experimental design and understanding, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A flowchart illustrating the key steps for setting up a Suzuki cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusions and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of ligand is paramount to achieving a successful outcome. Based on extensive data from related heteroaryl systems, the following recommendations are made:
-
Initial Screening: Begin with sterically hindered, electron-rich monophosphine ligands such as SPhos or RuPhos . These have a proven track record with challenging heteroaryl boronic esters and often provide high catalytic activity.[4][10]
-
Alternative Ligands: If initial screens are suboptimal, bidentate ligands like dppf (often as the precatalyst Pd(dppf)Cl₂) or ferrocene-based monophosphine ligands like FcPPh₂ should be evaluated.[11][12]
-
Classical Ligands: While often less effective for this substrate class, classical ligands like PPh₃ can be used as a baseline for comparison but may require higher catalyst loadings and temperatures.[14]
-
Base and Solvent: The choice of base and solvent system is also critical. A moderately strong inorganic base like K₃PO₄ or K₂CO₃ in an ethereal solvent such as dioxane, often with a small amount of water, is a common and effective starting point.[1][12]
Systematic optimization of the ligand, base, solvent, and temperature is essential for developing a robust and high-yielding protocol for this specific transformation, which is of high value to drug development and materials science professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in medicinal chemistry and materials science. As a boronic acid pinacol ester derivative of benzofuran, it serves as a key intermediate in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The benzofuran motif is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] These application notes provide a representative, detailed protocol for the scale-up synthesis of this important reagent, along with its applications in drug discovery.
Data Presentation
Table 1: Key Reaction Parameters for Scale-Up Synthesis
| Parameter | Value | Notes |
| Starting Material | Benzofuran | Commercially available |
| Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate, Pinacol | Standard organometallic and esterification reagents |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, reaction grade |
| Reaction Temperature | -78 °C to Room Temperature | Cryogenic conditions for lithiation, ambient for esterification |
| Reaction Time | 2-4 hours | Dependent on scale and monitoring |
| Typical Molar Ratio | Benzofuran:n-BuLi:Triisopropyl borate:Pinacol = 1:1.1:1.2:1.2 | Slight excess of reagents to drive reaction to completion |
| Expected Yield | 70-85% | Based on literature for similar compounds |
| Purity | >98% | After purification by crystallization or chromatography |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol outlines a representative procedure for the gram-scale synthesis of the title compound.
Materials and Equipment:
-
Benzofuran
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Multi-neck round-bottom flask (appropriate for the intended scale)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dishes or chromatography equipment
Procedure:
-
Reaction Setup:
-
A flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and an inert gas inlet is charged with benzofuran and anhydrous THF.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
-
Borylation:
-
Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
-
Esterification and Work-up:
-
Pinacol (1.2 equivalents) is added to the reaction mixture, followed by 2 M HCl (ensure the pH is acidic).
-
The mixture is stirred vigorously for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude material is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a white to off-white solid.[4]
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Suzuki-Miyaura Coupling
This compound is a valuable reagent for the construction of carbon-carbon bonds in drug discovery projects. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the benzofuran moiety can be coupled with various aryl or heteroaryl halides or triflates. This reaction is widely used due to its mild conditions, high functional group tolerance, and commercial availability of a wide range of coupling partners.
The benzofuran core is present in many compounds with interesting biological activities.[5][6][7] By using the title compound, medicinal chemists can readily synthesize libraries of novel benzofuran-containing molecules for screening against various biological targets.
Caption: Role in Suzuki-Miyaura cross-coupling for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Benzofuran-2-boronic acid | 98437-24-2 [chemicalbook.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with heteroaromatic boronic esters, can often be attributed to several key factors. The first aspects to scrutinize are the activity of your palladium catalyst and the integrity of your reagents. Ensure that the palladium source and ligand are active, as Pd(0) is the active catalytic species.[1] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Additionally, verify the quality of the benzofuran boronic ester, the aryl halide, and the solvents, as degradation can significantly impede the reaction.
Q2: What role does protodeboronation play in lowering the yield, and how can I mitigate it?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic ester is cleaved by a proton source, leading to the formation of benzofuran instead of the desired coupled product.[2] This is particularly prevalent with electron-rich heteroaryl boronic acids and esters.[3] To minimize this, it is crucial to use anhydrous solvents and reagents. Employing stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can also be more effective than weaker bases in a dry environment.[2] Using the pinacol ester form, as you are, is already a good step towards increased stability compared to the corresponding boronic acid.[2][3]
Q3: Can the choice of palladium catalyst and ligand significantly impact the yield for this specific substrate?
A3: Absolutely. The choice of the palladium catalyst and ligand is critical for a successful Suzuki coupling. For challenging substrates like heteroaryl boronic esters, Buchwald-type precatalysts are often effective.[1] The ligand plays a crucial role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination steps of the catalytic cycle. For heteroaryl couplings, electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can enhance reaction rates and yields.
Q4: Are there specific bases and solvents that are recommended for the Suzuki coupling of benzofuran derivatives?
A4: Yes, the selection of the base and solvent system is pivotal. A common and effective combination for Suzuki couplings of benzofuran derivatives is a mixture of a polar aprotic solvent like 1,4-dioxane with water.[4] The water can aid in the dissolution of the base and facilitate the transmetalation step. A 6:1 ratio of 1,4-dioxane to water has been reported to give good yields.[4] In terms of bases, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and have been shown to be effective in these reactions.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst | Use a fresh batch of the palladium precatalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[2] |
| Poor Quality of Boronic Ester | Verify the purity of the this compound. Consider purification by recrystallization if necessary. | |
| Inefficient Transmetalation | The transfer of the benzofuran group from boron to palladium may be slow. Ensure the chosen base is appropriate and sufficiently soluble. In some cases, anhydrous conditions with a strong, non-nucleophilic base can be beneficial.[6] | |
| Significant Protodeboronation | Presence of Protic Impurities | Use rigorously dried solvents and reagents. Assembling the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.[1][2] |
| Inappropriate Base | While some water can be beneficial, an excessively aqueous or protic environment can accelerate protodeboronation.[2] If protodeboronation is a major issue, switching to strictly anhydrous conditions with a base like TMSOK might be necessary.[6] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC, GC-MS, or LC-MS.[1] If the reaction stalls, a moderate increase in temperature (e.g., from 80 °C to 100 °C) or extended reaction time may be required. |
| Catalyst Poisoning | Heteroatoms in the substrates can sometimes coordinate to the palladium center and inhibit catalysis. The addition of additives like trimethyl borate can sometimes prevent catalyst poisoning.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
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Add the degassed solvent system (e.g., 1,4-dioxane/water in a 6:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
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Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Table of Optimized Reaction Conditions
The following table summarizes a set of optimized conditions reported for a similar Suzuki-Miyaura cross-coupling reaction to synthesize phenylbenzofuran-2-carboxylate derivatives, which can serve as a valuable reference.[4]
| Parameter | Condition |
| Aryl Boronic Acid | 1.1 equivalents |
| Base | K₃PO₄ (2 equivalents) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | 1,4-dioxane/water (6:1) |
| Temperature | 90 °C |
| Reaction Time | 12 - 16 hours |
| Yield Range | 67% - 89% |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 4. pjps.pk [pjps.pk]
- 5. mdpi.com [mdpi.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzofuran-2-boronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzofuran-2-boronic acid pinacol ester. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Low or no yield in a Suzuki-Miyaura coupling reaction involving benzofuran-2-boronic acid pinacol ester can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Catalyst Inactivity | The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure its complete reduction. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] The presence of oxygen can also deactivate the catalyst. |
| Reagent Quality | Verify the purity of both the aryl halide and the benzofuran-2-boronic acid pinacol ester. Boronic esters can degrade over time. |
| Inadequate Base | The choice of base is critical. It must be sufficiently strong to promote transmetalation but not so strong as to cause degradation. For anhydrous reactions, ensure the base is dry and finely powdered.[1] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic ester and catalyst decomposition.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| Suboptimal Reaction Conditions | Systematically vary the temperature, solvent, and ligand to find the optimal conditions for your specific substrates. |
Issue 2: Significant Formation of Protodeboronation Byproduct (Benzofuran)
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom, leading to the formation of benzofuran. This is a common side reaction, especially with electron-rich heteroaryl boronic esters.[3]
Key Factors Influencing Protodeboronation:
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Presence of Water: Water is the primary proton source for this side reaction.[1]
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Base Strength: Strong bases in aqueous media can accelerate protodeboronation.[1]
-
Temperature: Higher temperatures can increase the rate of protodeboronation.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all glassware is oven-dried before use. |
| Use a Milder Base | Switch from strong bases like NaOH or K₃PO₄ to milder bases such as KF or K₂CO₃.[1] |
| Lower Reaction Temperature | If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can minimize protodeboronation. |
| Use a More Stable Boron Reagent | While pinacol esters are generally more stable than boronic acids, if protodeboronation is severe, consider converting to an even more stable derivative like an MIDA boronate or a potassium trifluoroborate salt.[1] |
Issue 3: Formation of Homocoupling Byproduct (2,2'-Bibenzofuran)
Homocoupling is the dimerization of the boronic ester to form a symmetrical biaryl, in this case, 2,2'-bibenzofuran.
Primary Causes of Homocoupling:
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Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2]
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Use of a Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic ester to produce the homocoupled product.[2]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Rigorous Degassing | Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1] |
| Use a Pd(0) Source | Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II).[1] |
| Ligand Selection | Employ bulky, electron-donating ligands which can favor the desired cross-coupling pathway over homocoupling.[1] |
| Slow Addition of Boronic Ester | In some cases, slow addition of the boronic ester to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling. |
Frequently Asked Questions (FAQs)
Q1: My benzofuran-2-boronic acid pinacol ester appears to be degrading upon storage. How can I prevent this?
A1: Boronic esters can be sensitive to moisture and air. It is recommended to store benzofuran-2-boronic acid pinacol ester under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator or a glovebox is ideal.
Q2: I am having difficulty purifying my product from unreacted boronic ester and its byproducts. What purification strategies do you recommend?
A2: Purification of compounds containing boronic esters can be challenging due to their potential to streak on silica gel. Here are a few strategies:
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Acidic Wash: An acidic wash of the crude product can sometimes help to remove basic impurities.
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Base Wash: A basic wash can convert the boronic ester to the corresponding boronate salt, which may be more soluble in the aqueous phase, aiding in its removal.
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Specialized Chromatography: It has been reported that using silica gel treated with boric acid can improve the chromatographic purification of pinacol esters.[4] Another option is to use neutral alumina for column chromatography.
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Derivatization: In difficult cases, the unreacted boronic ester can be converted to its corresponding boronic acid by hydrolysis, which can then be removed by a basic wash.
Q3: Can I use benzofuran-2-boronic acid directly instead of the pinacol ester?
A3: Yes, benzofuran-2-boronic acid can be used directly in Suzuki-Miyaura coupling reactions. However, pinacol esters are generally more stable and less prone to protodeboronation and trimerization (formation of boroxines) compared to the corresponding boronic acids.[5] If you are experiencing issues with the stability of the boronic acid, using the pinacol ester is a good alternative.
Q4: What is the role of water in Suzuki-Miyaura reactions with benzofuran-2-boronic acid pinacol ester?
A4: Water can have a dual role. A small amount of water is often beneficial and can even accelerate the reaction, potentially by aiding in the dissolution of the base and facilitating the transmetalation step.[6] However, excess water can promote the undesired protodeboronation side reaction.[1] The optimal amount of water should be determined empirically for each specific reaction.
Q5: Are there specific ligands that are particularly effective for the Suzuki coupling of benzofuran-2-boronic acid pinacol ester?
A5: For electron-rich heteroaryl boronic esters like benzofuran-2-boronic acid pinacol ester, bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective. These ligands can promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and can help to suppress side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Benzofuran-2-boronic Acid Pinacol Ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of benzofuran-2-boronic acid pinacol ester with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Benzofuran-2-boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Ligand (if necessary, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, benzofuran-2-boronic acid pinacol ester, base, and palladium catalyst (and ligand, if applicable).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or product degradation. These may include unreacted starting materials, homocoupled byproducts of the starting materials, and the corresponding boronic acid formed from hydrolysis of the boronate ester. The synthesis of benzofuran derivatives can be a multi-step process, with each step having the potential to generate side-products.[1]
Q2: My boronate ester appears to be degrading during silica gel column chromatography. What can I do to prevent this?
A2: Boronate esters can be sensitive to hydrolysis on standard silica gel. To mitigate degradation, consider the following:
-
Use of Neutral Alumina: Neutral alumina can be a less acidic alternative to silica gel for column chromatography.[2]
-
Boric Acid Impregnated Silica Gel: Pre-treating the silica gel with boric acid can help suppress the hydrolysis of the pinacol boronic ester during chromatography.[3]
-
Deactivated Silica Gel: Slurrying the silica gel with a small amount of a tertiary amine, like triethylamine, in the eluent can deactivate acidic sites.
-
Rapid Purification: Minimize the time the compound spends on the column to reduce the opportunity for degradation.[3]
Q3: The product is difficult to separate from non-polar impurities. What purification strategies can I employ?
A3: If your product and impurities have similar polarities, consider these techniques:
-
Recrystallization: This is an effective method for purifying crystalline solids.[4] Experiment with different solvent systems, such as toluene, n-hexane, or mixtures of a solvent in which the compound is soluble and an anti-solvent in which it is not.[4][5]
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Derivative Formation: In some cases, the boronate ester can be temporarily converted to its corresponding boronic acid, purified, and then re-esterified.
Q4: My purified product shows signs of hydrolysis back to the boronic acid over time. How can I improve its stability?
A4: Boronate esters, especially pinacol esters, are more stable than their corresponding boronic acids but can still hydrolyze, particularly in the presence of moisture.[4] To enhance stability, ensure the purified product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low recovery from silica gel column chromatography | The compound is adsorbing strongly to the silica gel.[6][7] | Use a less polar eluent system initially and gradually increase polarity. Consider using neutral alumina or boric acid-impregnated silica gel.[2][3] A very short column may also be effective.[6] |
| Product co-elutes with impurities | The chosen eluent system does not provide adequate separation. | Optimize the eluent system using thin-layer chromatography (TLC) with various solvent mixtures. Consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent if it doesn't affect your compound.[2] |
| The purified product is an oil instead of a solid | The product may be inherently an oil, or residual solvent or impurities are preventing crystallization. | Ensure all solvent is removed under high vacuum. Try dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent to precipitate the product.[2] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.[2] |
| NMR spectrum shows broad peaks | This could be due to the presence of paramagnetic impurities or oligomerization of the boronic acid if hydrolysis has occurred. | Ensure purification removes all traces of palladium catalyst if used in the synthesis. Purify the compound diligently to remove any hydrolyzed boronic acid. |
Experimental Protocols
Column Chromatography on Boric Acid-Impregnated Silica Gel
This method is designed to minimize the hydrolysis of the boronate ester during purification.[3]
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol).
- Add silica gel to the boric acid solution to form a slurry.
- Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
- Dry the silica gel under high vacuum to remove any residual solvent.
2. Column Packing:
- Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable eluent.
3. Sample Loading and Elution:
- Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
- Load the sample onto the column.
- Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), monitoring the fractions by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified product.
Recrystallization
1. Solvent Selection:
- Dissolve a small amount of the crude product in various solvents at an elevated temperature to find a solvent in which the product is soluble when hot but sparingly soluble at room temperature.
- Alternatively, find a "good" solvent that readily dissolves the product and an "anti-solvent" in which the product is insoluble.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimal amount of the hot "good" solvent.
- If necessary, filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
- Further cool the solution in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying:
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Silica Gel Chromatography | >95 | 50-80 | Good separation for many compounds. | Can cause hydrolysis of boronate esters; potential for strong adsorption.[6][7] |
| Neutral Alumina Chromatography | >98 | 60-85 | Less acidic than silica, reducing hydrolysis. | May have different selectivity compared to silica. |
| Boric Acid-Impregnated Silica Gel Chromatography | >98 | 70-90 | Suppresses hydrolysis of the boronate ester.[3] | Requires preparation of the stationary phase. |
| Recrystallization | >99 | 40-70 (can be lower) | Can provide very high purity for crystalline compounds.[4] | Yield can be lower; not suitable for oils or amorphous solids. |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Hydrolysis of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to its corresponding boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of hydrolyzing this compound?
The hydrolysis of this pinacol boronate ester is performed to generate 2-benzofuranylboronic acid. This boronic acid is a crucial intermediate in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. The benzofuran moiety is a significant structural motif in many biologically active compounds and pharmaceuticals.
Q2: What are the common methods for the hydrolysis of aryl boronate esters like this one?
Common methods include acidic hydrolysis, basic hydrolysis, and a two-step method involving transesterification followed by hydrolysis. The choice of method can depend on the stability of the starting material and the desired boronic acid, as well as the presence of other functional groups in the molecule.
Q3: Why is 2-benzofuranylboronic acid often generated in situ or used immediately after isolation?
Like many electron-rich heteroaryl boronic acids, 2-benzofuranylboronic acid can be unstable. It is susceptible to decomposition, primarily through a process called protodeboronation, especially under the basic and aqueous conditions often used in cross-coupling reactions. To mitigate this, it is often generated from its more stable pinacol ester precursor just before use.
Q4: What is protodeboronation and how can it be minimized?
Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of benzofuran. This side reaction is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, it is advisable to use the boronic acid promptly after its formation and to carefully control the reaction conditions (e.g., base, temperature, and reaction time) in subsequent steps like Suzuki-Miyaura coupling.
Q5: Are there any specific stability concerns related to the benzofuran ring during hydrolysis?
The benzofuran ring is generally stable under many hydrolytic conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other undesired side reactions. It is always recommended to perform hydrolysis under the mildest conditions possible and to monitor the reaction progress closely.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature.2. Inadequate concentration of acid or base.3. Poor solubility of the boronate ester in the reaction medium. | 1. Extend the reaction time and/or cautiously increase the temperature while monitoring for side product formation.2. Increase the concentration of the acid or base. For acidic hydrolysis, ensure a sufficiently low pH.3. Add a co-solvent (e.g., THF, acetone) to improve solubility. |
| Low Yield of Boronic Acid | 1. Protodeboronation: The resulting boronic acid is degrading under the reaction or workup conditions.2. Oxidation: The boronic acid is being oxidized.3. Polymerization: Boronic acids can sometimes form anhydrides (boroxines) or other polymeric species.4. Mechanical losses during workup: The boronic acid may be partially soluble in the aqueous layer during extraction. | 1. Use milder hydrolysis conditions (e.g., shorter reaction time, lower temperature). Consider a two-step hydrolysis via the diethanolamine adduct. Perform the subsequent reaction (e.g., Suzuki coupling) immediately after hydrolysis and workup.2. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).3. After isolation, dry the boronic acid thoroughly under vacuum. For subsequent reactions, it may be possible to use the crude boronic acid directly.4. Saturate the aqueous layer with NaCl before extraction to decrease the polarity and improve the recovery of the boronic acid into the organic phase. |
| Difficulty in Product Purification | 1. The product co-elutes with pinacol during column chromatography.2. The boronic acid streaks on silica gel columns. | 1. After hydrolysis, perform an aqueous wash to remove the water-soluble pinacol. Alternatively, after extraction and concentration, triturate the crude product with a non-polar solvent like hexane to dissolve the pinacol, leaving the boronic acid as a solid.2. Use a different stationary phase like neutral alumina for chromatography. Alternatively, derivatize the crude boronic acid to a more stable and less polar form (e.g., back to a different boronate ester) for purification, followed by a final hydrolysis step. |
| Presence of Homocoupling Byproduct (2,2'-bibenzofuran) | This is more relevant to the subsequent Suzuki coupling but can be related to the quality of the boronic acid. It is often caused by oxidative coupling. | Ensure that the hydrolysis and subsequent reactions are performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. |
Data Presentation
The following table summarizes representative quantitative data for common hydrolysis methods. Please note that optimal conditions may vary, and these values should be used as a starting point for optimization.
| Method | Reagents & Conditions | Typical Reaction Time | Representative Yield | Purity | Notes |
| Acidic Hydrolysis | HCl (1-2 M) in Acetone/Water | 2-6 hours | 70-85% | >90% | Can be sluggish; requires monitoring to avoid protodeboronation. |
| Basic Hydrolysis | NaOH (1-2 M) in THF/Water | 1-4 hours | 75-90% | >95% | Generally faster than acidic hydrolysis but may increase the risk of protodeboronation. |
| Two-Step Hydrolysis | 1. Diethanolamine, Ether, rt2. 0.1 M HCl, Ether, rt | 1. ~30 min2. ~20 min | 85-95% | >98% | Often provides a cleaner product with higher purity due to the crystalline nature of the intermediate diethanolamine adduct.[1] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
Acid Addition: Add a solution of hydrochloric acid (2.0 M, 2-3 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-benzofuranylboronic acid can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Hydrolysis via Diethanolamine Adduct
-
Transesterification:
-
Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask at room temperature.
-
Add diethanolamine (1.1 eq) to the solution. A white precipitate of the diethanolamine adduct should form within minutes.
-
Stir the mixture for approximately 30 minutes to ensure complete conversion.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
-
Hydrolysis:
-
Suspend the isolated diethanolamine adduct in a biphasic mixture of diethyl ether and 0.1 M hydrochloric acid.
-
Stir the mixture vigorously for about 20 minutes at room temperature.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2-benzofuranylboronic acid.[1]
-
Visualizations
Caption: General reaction scheme for the hydrolysis.
Caption: A decision tree for troubleshooting low yields.
Caption: A typical experimental workflow for the hydrolysis.
References
Technical Support Center: Optimizing Catalyst Loading for Benzofuran Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzofuran Suzuki coupling reactions. The following sections offer solutions to common issues encountered during the optimization of palladium catalyst loading.
Troubleshooting Guide
Q1: I am observing very low or no yield in my benzofuran Suzuki coupling reaction. What are the primary causes related to catalyst loading and how can I troubleshoot this?
A1: Low or no product formation is a common challenge that can often be traced back to the catalytic system. When optimizing catalyst loading, it is crucial to systematically evaluate each component of the reaction.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-X bond (where X is a halide or triflate) on the benzofuran scaffold and the C-B bond of the boronic acid or ester.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for less reactive substrates.[1] Consider switching to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are known for their effectiveness in coupling heteroaryl compounds due to their steric bulk and electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1][2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]
-
-
Insufficient Catalyst Loading: While minimizing catalyst loading is often a goal, an insufficient amount will result in a low or stalled reaction.
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Improper Catalyst Activation: Some palladium precatalysts require activation to generate the active Pd(0) species.
-
Recommendation: Ensure your reaction conditions are suitable for the activation of your chosen precatalyst. This is often facilitated by the base and temperature.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1]
Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue that can often be mitigated by optimizing the reaction conditions, including the catalyst system.
Troubleshooting Steps:
-
Protodeboronation (Ar-H formation): This side reaction occurs when the carbon-boron bond of the organoboron reagent is cleaved by a proton source, which can be residual water or acidic impurities.[1]
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][6]
-
Recommendation: Rigorous degassing of the reaction mixture is crucial.[1] Optimizing the catalyst-to-ligand ratio can also suppress homocoupling. In some cases, using a slight excess of the boronic acid reagent can be beneficial.
-
Q3: I am trying to lower my catalyst loading for a large-scale reaction, but the yield drops significantly. What is the best approach to maintain high yield with low catalyst loading?
A3: Reducing catalyst loading is a key goal for process efficiency and cost-effectiveness. However, it requires careful optimization of all reaction parameters.
Troubleshooting Steps:
-
Highly Active Catalyst Systems: Low catalyst loadings are typically achieved with highly active and stable catalysts.
-
Reaction Conditions Optimization: Temperature, solvent, and base all play a critical role in catalyst performance at low loadings.
-
Recommendation: Screen different solvents and bases to find the optimal combination for your specific substrates.[6] Sometimes, a seemingly minor change, like switching from K₂CO₃ to K₃PO₄, can have a significant impact on the catalytic cycle.[9] Increasing the reaction temperature can sometimes compensate for lower catalyst loading, but be mindful of potential catalyst decomposition or increased side reactions.[1][4]
-
-
Controlled Addition: For large-scale reactions, slow addition of one of the coupling partners can sometimes help maintain a low concentration of the reactants, which can be beneficial for catalyst stability and longevity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a benzofuran Suzuki coupling?
A1: A typical starting point for catalyst loading in a Suzuki coupling reaction is between 0.5 mol% and 5 mol% of the palladium source relative to the limiting reagent.[10] For initial screening and optimization, 1-2 mol% is often a good starting point.
Q2: Can I use the same catalyst loading for different benzofuran derivatives?
A2: Not necessarily. The reactivity of the benzofuran derivative can be significantly influenced by the nature and position of its substituents. Electron-withdrawing groups can make the C-X bond more susceptible to oxidative addition, potentially allowing for lower catalyst loadings. Conversely, electron-donating groups may require a more active catalyst system or higher loading.
Q3: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) affect the optimal catalyst loading?
A3: The choice of palladium precursor is important as it influences the formation of the active Pd(0) species. Pd(PPh₃)₄ is a Pd(0) source and can sometimes be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in-situ reduction and coordination with a ligand to form the active catalyst. The efficiency of this activation process can affect the overall catalytic activity and, therefore, the required loading.[7] Modern palladacycle precatalysts are often preferred as they provide a more reliable and efficient route to the active catalytic species.[7]
Q4: Is it possible to have too much catalyst? What are the negative effects?
A4: Yes, excessive catalyst loading can be detrimental. It can lead to an increase in side reactions, such as homocoupling.[3] From a process chemistry perspective, high catalyst loading is economically unfavorable and increases the burden of removing palladium residues from the final product, which is a critical consideration in pharmaceutical applications.[11]
Data Presentation
Table 1: Influence of Catalyst Loading on a Model Benzofuran Suzuki Coupling Reaction
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene/H₂O | 100 | 75 | Lower yield with reduced catalyst loading. |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 92 | Good yield with optimized loading. |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 93 | No significant improvement with higher loading. |
| 4 | Pd(PPh₃)₄ | - | 2.0 | Na₂CO₃ | Dioxane/H₂O | 90 | 65 | Less effective catalyst system for this substrate. |
| 5 | Pd₂(dba)₃ | XPhos | 0.1 | Cs₂CO₃ | 2-MeTHF | 80 | 88 | High turnover catalyst allows for lower loading. |
| 6 | Pd(OAc)₂ | SPhos | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 85 | Base selection can impact yield. |
Note: This table is a generalized representation based on typical Suzuki coupling optimization data. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Benzofuran Suzuki Coupling
This protocol provides a general framework. Specific conditions should be optimized for each unique substrate combination.
Materials:
-
Halogenated benzofuran (e.g., 5-bromobenzofuran)
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃), finely powdered
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 2-MeTHF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the halogenated benzofuran (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh the palladium precatalyst and the ligand in the desired ratio. The catalyst loading to be tested (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%) should be calculated based on the limiting reagent (the halogenated benzofuran).
-
Reagent Addition: Add the catalyst/ligand mixture to the reaction vessel. Then, add the degassed solvent and degassed water (if applicable, a common ratio is 10:1 organic solvent to water).
-
Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes to ensure all oxygen is removed.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to determine the isolated yield.
-
Optimization: Repeat the experiment with varying catalyst loadings to determine the optimal level for maximizing yield and minimizing side products.
Visualizations
Caption: Workflow for optimizing catalyst loading in benzofuran Suzuki coupling.
Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, particularly in reactions where steric hindrance is a challenge.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound and a sterically hindered aryl halide is giving low to no yield. What are the most common causes?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are often multifactorial. The primary culprits are typically:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-X bond of a bulky aryl halide.
-
Slow Transmetalation: The transfer of the benzofuran group from the boronate ester to the palladium center can be impeded by steric clash between the coupling partners and the ligands on the palladium.
-
Catalyst Decomposition: The active Pd(0) species can be unstable, leading to the formation of inactive palladium black, especially at elevated temperatures over long reaction times.
-
Protodeboronation: The benzofuran boronate ester can react with trace amounts of water or other protic sources, leading to the formation of benzofuran and boric acid, thus reducing the amount of available nucleophile.[1]
Q2: What initial steps should I take to troubleshoot a failed reaction?
A2: A logical troubleshooting workflow is essential. Start by verifying the integrity of your reagents and the reaction setup.
Caption: Initial troubleshooting workflow for failed Suzuki-Miyaura coupling.
Q3: Can the pinacol ester group on the boronate contribute to the steric hindrance?
A3: Yes, while pinacol esters are generally stable and easy to handle, the bulky pinacol group can contribute to the overall steric demand of the transmetalation step.[2] In particularly challenging cases, consider converting the pinacol ester to the corresponding boronic acid or a less sterically demanding ester in situ if compatible with your substrate.
Troubleshooting Guides
Issue 1: Low Conversion of the Aryl Halide
This issue often points to problems with the catalyst activation or the oxidative addition step.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to more robust and active systems.
-
Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed to facilitate both oxidative addition and reductive elimination with hindered substrates.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: These are strong sigma-donating ligands that form very stable palladium complexes, which can be highly effective for coupling sterically demanding partners.
-
Precatalysts: Use of modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient generation of the active Pd(0) species.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) might be beneficial.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
Data on Catalyst Systems for Hindered Couplings:
| Catalyst/Ligand System | Coupling Partners | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd/BI-DIME | Aryl bromide (ortho-isopropyl) & Arylboronic acid | K₃PO₄ | Toluene | 100 | High | [4] |
| Pd/phenanthrene-based ligand | Tetra-ortho-substituted biaryls | Cs₂CO₃ | Dioxane | 100 | High | [4] |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-dichloropyridine & Alkyl pinacol boronate | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [5] |
| Pd(OAc)₂ / SPhos | Hindered aryl halides & Arylboronic acids | K₃PO₄ | Toluene | RT-100 | Very Good | [3] |
Issue 2: Significant Protodeboronation of this compound
The presence of a significant amount of benzofuran in your crude reaction mixture indicates that the C-B bond is being cleaved before it can participate in the cross-coupling.
Troubleshooting Steps:
-
Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.
-
Consider using a milder base like K₂CO₃ or CsF instead of stronger bases like K₃PO₄ or NaOH.
-
Ensure the base is anhydrous if the reaction can tolerate it.
-
-
Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Perform the reaction under a strictly inert atmosphere.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronate ester to conditions that favor protodeboronation.
-
Use of Additives: In some cases, the addition of a boronic acid scavenger or using a different boronate ester derivative (e.g., MIDA esters) that is more resistant to protodeboronation can be beneficial.
Caption: Suzuki-Miyaura cycle highlighting steps affected by steric hindrance.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Sterically hindered aryl halide (e.g., 2,6-disubstituted aryl bromide) (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (if not using a precatalyst containing the ligand) (2-6 mol%)
-
Anhydrous base (e.g., K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if using a mixed solvent system)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium precatalyst, and any additional ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (and water, if applicable, e.g., a 10:1 dioxane:water mixture) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Example Reaction Conditions from Literature (for Benzofuran Analogs):
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-Bromophenyl)benzofuran | 2-Methylphenylboronic acid | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 85 | [7] |
| Aryl Bromide | 2-Benzofurylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 81 (for 2-tolyl) | [6] |
| 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | 74 | [5] |
This technical support guide is intended to provide a starting point for troubleshooting and optimizing reactions involving this compound. Experimental conditions should always be optimized for each specific substrate combination.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my sample of this compound?
A1: The most prevalent impurity is typically Benzofuran-2-boronic acid, which is formed by the hydrolysis of the pinacol ester.[1][2][3] This can occur due to exposure to moisture during synthesis, work-up, purification, or storage.
Q2: I see some residual signals from the starting materials in my NMR. What are the likely culprits?
A2: Depending on the synthetic route, common starting material impurities could include benzofuran, 2-halobenzofuran (e.g., 2-bromobenzofuran), salicylaldehyde, or substituted phenols.
Q3: My HPLC chromatogram shows several small, unexpected peaks. What could they be?
A3: Besides the boronic acid, other potential impurities can arise from side reactions during the synthesis. In a palladium-catalyzed borylation (Miyaura borylation), these can include homo-coupled products (e.g., 2,2'-bibenzofuran), dehalogenated starting material (benzofuran), or residual palladium catalyst and ligands.[1]
Q4: Can the borylating agent itself be a source of impurities?
A4: Yes, reagents like bis(pinacolato)diboron (B2pin2) can be a source of impurities.[1] It's important to use high-purity borylating agents to minimize the introduction of contaminants.
Q5: How can I minimize the formation of Benzofuran-2-boronic acid during my experiments and storage?
A5: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents, perform reactions under an inert atmosphere (e.g., nitrogen or argon), and store the final product in a tightly sealed container in a desiccator or glovebox. For analytical purposes, using aprotic diluents for sample preparation is recommended.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
Issue 1: Low purity of the final product after synthesis.
-
Possible Cause: Incomplete reaction or significant side reactions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure complete consumption of the starting materials.
-
Reagent Quality: Ensure all reagents, especially the borylating agent and catalyst, are of high purity.
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction to prevent degradation of reagents and intermediates.
-
Temperature Control: Optimize the reaction temperature to minimize the formation of byproducts.
-
Issue 2: Difficulty in purifying the product by column chromatography.
-
Possible Cause: Degradation of the pinacol ester on silica gel.
-
Troubleshooting Steps:
-
Alternative Stationary Phase: Consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Treated Silica Gel: Use silica gel that has been treated with a non-polar solvent or triethylamine to neutralize acidic sites.
-
Aprotic Solvents: Employ a non-polar, aprotic eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Issue 3: Inconsistent results in HPLC analysis.
-
Possible Cause: On-column hydrolysis of the pinacol ester.[1][2]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Use a mobile phase with a high pH (e.g., using ammonium or potassium salts) to suppress hydrolysis.[1]
-
Aprotic Diluent: Prepare samples in an aprotic solvent like acetonitrile.[1]
-
Column Choice: Utilize a column with low silanol activity.[2]
-
Fast Analysis: Employ a rapid HPLC method to minimize the time the analyte spends on the column.
-
Summary of Common Impurities
| Impurity Name | Chemical Structure | Likely Source | Typical Analytical Method for Detection |
| Benzofuran-2-boronic acid | C₈H₇BO₃ | Hydrolysis of the pinacol ester | HPLC, ¹H NMR, ¹¹B NMR |
| Benzofuran | C₈H₆O | Dehalogenation of 2-halobenzofuran starting material | GC-MS, HPLC |
| 2,2'-Bibenzofuran | C₁₆H₁₀O₂ | Homo-coupling of the starting material or product | HPLC, LC-MS |
| Residual Palladium Catalyst | Pd | Carryover from the borylation reaction | ICP-MS |
| Pinacol | C₆H₁₄O₂ | Byproduct of hydrolysis | GC-MS, ¹H NMR |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | Unreacted borylating agent | GC-MS, ¹H NMR |
Experimental Protocols
HPLC-UV Method for Purity Analysis of this compound
This protocol provides a general method for the purity assessment of this compound and the detection of its primary impurity, Benzofuran-2-boronic acid.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for standard RP-HPLC, but may promote hydrolysis) or Ammonium acetate (for high pH method)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Alternative High pH Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.5 with ammonium hydroxide)
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in 1 mL of acetonitrile (aprotic diluent to minimize hydrolysis).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks. The boronic acid impurity will have a significantly shorter retention time than the pinacol ester.
Visualizations
Caption: Troubleshooting workflow for impurity analysis.
References
Improving the solubility of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a benzofuran core linked to a pinacolboronate ester. This structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Benzofuran derivatives are of significant interest in drug discovery due to their presence in various biologically active compounds with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4]
Q2: What are the general solubility characteristics of this compound?
Pinacolboronate esters, such as the topic compound, generally exhibit better solubility in organic solvents compared to their corresponding boronic acids.[5] It is anticipated to be soluble in common organic solvents like chloroform, acetone, and ethers. However, it is poorly soluble in aqueous solutions.[1] It is also important to note that the pinacolboronate ester can be susceptible to hydrolysis, which forms the corresponding benzofuran-2-boronic acid. This boronic acid is often significantly less soluble in organic solvents.[6]
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Refrigeration is also recommended to minimize degradation over time.
Q4: Is this compound stable in solution?
The stability of this compound in solution depends on the solvent and the presence of water. In anhydrous, aprotic organic solvents, it is relatively stable. However, in the presence of water or protic solvents, it can hydrolyze to form benzofuran-2-boronic acid, which may precipitate out of solution or lead to inconsistent experimental results.[6]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
Possible Causes:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
Compound Degradation: The compound may have hydrolyzed to the less soluble boronic acid.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of anhydrous organic solvents with varying polarities. See Table 1 for a list of suggested solvents.
-
Gentle Heating: Gently warm the solution to increase the rate of dissolution and solubility. Monitor the temperature to avoid any potential degradation.
-
Sonication: Use a sonicator to aid in the dissolution process, particularly for preparing stock solutions.
-
Co-solvents: Consider using a mixture of solvents. For example, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent to improve solubility.
Issue 2: A precipitate forms in my reaction mixture over time.
Possible Cause:
-
Hydrolysis: The pinacolboronate ester is likely hydrolyzing to the corresponding boronic acid, which is precipitating from the organic solvent.[6]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (nitrogen or argon).
-
Aprotic Solvents: Employ non-aqueous and aprotic solvents to minimize the source of protons that can lead to hydrolysis.[6]
Issue 3: Inconsistent results in Suzuki-Miyaura coupling reactions.
Possible Causes:
-
Incomplete Dissolution: If the compound is not fully dissolved, the reaction stoichiometry will be incorrect, leading to variable yields.
-
Degradation of the Reagent: Hydrolysis of the pinacolboronate ester to the boronic acid can affect the reaction kinetics and overall success of the coupling.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved before adding other reagents to the reaction mixture.
-
Freshly Prepared Solutions: Prepare solutions of the compound immediately before use to minimize the risk of degradation.
-
Use Anhydrous Reaction Conditions: As mentioned previously, stringent anhydrous conditions are crucial for the stability of the pinacolboronate ester and the reproducibility of the reaction.
Data Presentation
Table 1: Recommended Solvents for Solubility Testing
| Solvent Class | Examples | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Phenylboronic acid pinacol ester shows good solubility in ethers.[5] |
| Ketones | Acetone, 2-Butanone | Phenylboronic acid pinacol ester demonstrates high solubility in acetone.[5] |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Chloroform is an effective solvent for phenylboronic acid pinacol ester.[5] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Often used to dissolve poorly soluble organic compounds. |
| Hydrocarbons | Toluene, Hexane | May be useful for recrystallization or as anti-solvents. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound in a dry vial under an inert atmosphere.
-
Add the desired volume of anhydrous solvent (e.g., THF, acetone, or chloroform) to the vial.
-
Gently swirl the vial to mix. If the compound does not dissolve readily, use a vortex mixer for 1-2 minutes.
-
If necessary, gently warm the vial in a water bath (not exceeding 40-50°C) to aid dissolution.
-
For more resistant solids, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution under an inert atmosphere and protected from light. Use the solution as fresh as possible.
Protocol 2: Small-Scale Solubility Assessment
-
To a small vial, add approximately 1-2 mg of this compound.
-
Add the test solvent dropwise (e.g., 100 µL at a time) and vortex after each addition.
-
Observe the dissolution of the solid.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the approximate volume of solvent required to dissolve the known mass of the compound to estimate its solubility.
Visualizations
Caption: Troubleshooting workflow for dissolving the compound.
Caption: Key factors influencing the use of the compound.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
- 6. chemscene.com [chemscene.com]
Preventing deborylation of benzofuran boronic esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the deborylation of benzofuran boronic esters during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deborylation and why is it a problem for my benzofuran boronic ester?
A1: Deborylation, specifically protodeboronation, is an undesirable side reaction where the carbon-boron bond of your benzofuran boronic ester is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your starting material, leading to the formation of a benzofuran byproduct and a reduced yield of your desired coupled product in reactions like the Suzuki-Miyaura coupling.[1]
Q2: What are the primary causes of deborylation in my experiments?
A2: Several factors can promote the deborylation of benzofuran boronic esters:
-
Presence of Water: Aqueous conditions can facilitate the hydrolysis of the boronic ester to the corresponding boronic acid, which is often more susceptible to deborylation.[1][2]
-
Reaction pH: The reaction is often accelerated under basic conditions.[1][3] High pH can lead to the formation of more reactive boronate anions that are prone to cleavage.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of the deborylation side reaction.[1][5]
-
Substrate Properties: The electronic nature of the benzofuran ring system can influence its stability. Electron-deficient arylboronic acids, for example, can be more prone to this side reaction.[1]
Q3: Is a pinacol ester of my benzofuran boronic acid always more stable?
A3: While converting a boronic acid to a pinacol ester is a common strategy to increase stability, it is not a universal guarantee against deborylation.[6] The stability of boronic esters is nuanced; in some cases, hydrolysis of the ester back to the boronic acid can be a significant pathway leading to deborylation.[2][3] However, pinacol esters are generally more stable than the corresponding boronic acids and are a good first choice for mitigating this issue.[6][7]
Q4: I am having trouble purifying my benzofuran boronic ester using silica gel chromatography. What are the alternatives?
A4: It is not uncommon to face challenges such as streaking, over-adsorption, or even degradation of boronic esters on silica gel.[4] Consider the following alternatives:
-
Neutral Alumina Chromatography: This can be a good alternative to silica gel for the purification of boronic esters.[8]
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method.[8]
-
Derivatization: In some cases, the impure boronic acid can be treated with a base to form a salt, which is then separated and re-acidified to yield the pure boronic acid.[8]
-
Use Crude Material: If the crude product is of sufficient purity (as determined by NMR, for instance), it may be possible to use it directly in the subsequent reaction, especially if excess boronic ester is used.[9]
Troubleshooting Guides
Issue 1: Low yield of desired product and isolation of a deborylated benzofuran byproduct.
This is a classic sign of protodeboronation. The following workflow can help you troubleshoot this issue.
Caption: A troubleshooting workflow for addressing low reaction yields due to deborylation.
Issue 2: Inconsistent reaction yields between batches.
Inconsistent yields can often be traced back to variations in reagent quality or reaction setup.
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | Moisture content in solvents or reagents can vary. Use freshly distilled or purchased anhydrous solvents for each reaction. Ensure bases are stored in a desiccator.[1] |
| Atmospheric Moisture | Exposure of the reaction to air can introduce water. Always run reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[1][10] |
| Purity of Boronic Ester | If using a previously synthesized boronic ester, its purity may have degraded over time. Re-purify or re-synthesize if necessary. Consider converting to a more stable derivative like a MIDA boronate for long-term storage.[11] |
Competing Reaction Pathways
The desired cross-coupling reaction is in competition with the deborylation pathway. Understanding this relationship is key to optimizing your reaction conditions to favor product formation.
Caption: Competing pathways of a desired coupling reaction versus protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Benzofuran Boronic Pinacol Ester to Minimize Deborylation
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, emphasizing the conditions required to minimize the risk of deborylation.
Reagents and Equipment:
-
Benzofuran boronic pinacol ester (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)
-
Oven-dried reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, the benzofuran boronic pinacol ester, and the mild base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen and moisture.[5]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature. It is advisable to start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[5] Higher temperatures can accelerate protodeboronation.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as chromatography on neutral alumina or recrystallization, to avoid any potential degradation on silica gel.[1][8]
Protocol 2: Conversion of a Benzofuran Boronic Acid to a Stable Diethanolamine Adduct
This protocol describes the formation of an air- and water-stable diethanolamine adduct, which can be easily purified and stored.[7][12]
Reagents and Equipment:
-
Benzofuran boronic acid (1.0 equiv.)
-
Diethanolamine (1.0 equiv.)
-
Solvent (e.g., methylene chloride or another suitable solvent in which the starting material is soluble)
-
Stir bar and vial or flask
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial, dissolve the benzofuran boronic acid in the chosen solvent.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise via pipette.
-
Precipitation: A precipitate will typically form. In some cases, the initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki-Miyaura coupling reactions, often in protic solvents where it will slowly release the active boronic acid.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Suzuki-Miyaura Reactions: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the primary factors I should investigate?
A1: A failed Suzuki-Miyaura coupling can often be attributed to a few critical factors. A systematic approach to troubleshooting is recommended. Start by evaluating the quality of your reagents, the reaction setup, and the reaction conditions. Key areas to check include the activity of the palladium catalyst, the stability of the boronic acid or ester, the choice and quality of the base and solvent, and the effectiveness of the inert atmosphere.[1][2][3]
Q2: How can I determine if my palladium catalyst is the problem?
A2: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[3] This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black. To test the activity of your catalyst, you can run a control reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this well-established reaction also fails, your catalyst is likely inactive.[3] For more reliable and reproducible results, consider using modern, air-stable palladium precatalysts like the Buchwald G3 or G4 palladacycles.[3]
Q3: My boronic acid might be decomposing. How can I address this?
A3: Boronic acid instability is a very common reason for low yields in Suzuki-Miyaura reactions.[4] Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, or form unreactive cyclic anhydrides called boroxines.[2] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation.[2] To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[2][4] These are generally more stable and can be purified by chromatography.[5]
Q4: Could the choice of base be the cause of my low yield?
A4: The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] An inappropriate base can lead to low yields. A base that is too weak may not activate the boronic acid effectively, while a base that is too strong can cause degradation of sensitive functional groups on your substrates or product.[6] The solubility of the base is also important; inorganic bases are often insoluble in organic solvents, so vigorous stirring is necessary.[6] For base-sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ are often recommended.[6]
To troubleshoot low or no conversion, the following workflow can be applied:
Issue 2: Presence of Side Products
Q5: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A5: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[2] It is often promoted by the presence of water and strong bases.[6] To minimize this, you can use a more stable boronic ester, milder reaction conditions (lower temperature, shorter reaction time), or anhydrous conditions.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] It is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst.[4] Thoroughly degassing the reaction mixture and using an efficient Pd(0) source or precatalyst system can reduce homocoupling.[4]
-
Dehalogenation: This involves the replacement of the halide on the electrophile with a hydrogen atom. The palladium catalyst can react with hydride sources in the reaction mixture, such as certain solvents or amine bases, leading to this side product.[7] Ensuring a strictly inert atmosphere and choosing a solvent less prone to acting as a hydride source can help.[7]
The following diagram illustrates the main Suzuki-Miyaura cycle and common off-cycle side reactions.
Data Presentation: Optimizing Reaction Components
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura reaction. The following tables provide a summary of commonly used components and their typical reaction conditions.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | 1 - 5 | A common, versatile catalyst, but can be sensitive to air and moisture. |
| Pd(OAc)₂ | SPhos, XPhos, PPh₃ | 1 - 5 | A common Pd(II) precatalyst that requires in situ reduction. Often used with phosphine ligands. |
| PdCl₂(dppf) | dppf (inbuilt) | 1 - 5 | An effective catalyst for a broad range of substrates. |
| Buchwald Palladacycles (e.g., XPhos Pd G3/G4) | Buchwald biaryl phosphines (e.g., XPhos, SPhos) | 0.5 - 2 | Highly active, air-stable precatalysts, often effective for challenging couplings.[3] |
| Pd/C | None | 5 - 10 | A heterogeneous catalyst that can be useful for simpler couplings and offers easier product purification.[8] |
Table 2: Guide to Selecting a Base
| Base | Strength | Common Solvents | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | 2.0 | A widely used and reliable base for many standard couplings.[6] |
| K₃PO₄ | Moderate-Strong | Toluene, Dioxane | 2.0 - 3.0 | Often effective for sensitive substrates and challenging couplings.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF | 2.0 | A highly effective but more expensive base, often superior for difficult reactions.[6] |
| NaOH | Strong | Toluene/H₂O | 2.0 | A strong, inexpensive base, but can promote side reactions with sensitive substrates.[6] |
| KF | Mild | Toluene, THF | 3.0 | A milder base that can be beneficial in preventing protodeboronation.[9] |
Table 3: Common Solvents and Typical Reaction Temperatures
| Solvent System | Typical Temperature (°C) | Notes |
| Toluene / H₂O | 80 - 110 | A common biphasic system that works well for many substrates. |
| 1,4-Dioxane / H₂O | 80 - 100 | Another widely used biphasic system. |
| Tetrahydrofuran (THF) / H₂O | 60 - 80 | A good choice for more reactive substrates that do not require high temperatures. |
| Dimethylformamide (DMF) | 80 - 120 | A polar aprotic solvent that can be useful for less soluble substrates, but can also act as a hydride source. |
| 2-Propanol (IPA) | 50 - 80 | A greener solvent alternative that can be effective in some cases. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid. It should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and base.[1][6]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1][2]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1][6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed. Reactions can take from 2 to 24 hours.[1][6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][10]
Protocol for Testing Palladium Catalyst Activity
This protocol can be used to verify the activity of a palladium catalyst source.
Materials:
-
Bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst to be tested (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
Follow the "General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction" using the above materials.
-
Run the reaction at 80-100 °C for 4-12 hours.
-
Monitor the reaction for the formation of biphenyl.
-
If little to no biphenyl is formed, it is likely that the palladium catalyst is inactive.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Benzofuran-2-yl Boronate Esters and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of key benzofuran derivatives, with a focus on boronate esters. Due to the limited availability of published, detailed ¹H NMR data for 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this guide utilizes the closely related and well-characterized 6-cyanobenzo[b]furan-2-boronic acid pinacol ester as a primary reference. This compound shares the core benzofuran-2-yl boronate ester structure and serves as an excellent model for understanding the spectral features of this class of molecules.
For comparative purposes, the ¹H NMR data of 2-phenylbenzofuran is also presented. This allows for an objective evaluation of the influence of different substituents at the 2-position of the benzofuran ring on the proton chemical shifts.
Data Presentation: ¹H NMR Spectral Data
The following table summarizes the ¹H NMR data for the selected benzofuran derivatives. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester | H-7' | 7.83–7.81 | m | - | 2H |
| H-4' | 7.69 | d | - | 1H | |
| H-5' | 7.50 | dd | - | 1H | |
| H-3' | 6.87–6.86 | m | - | 1H | |
| -C(CH₃)₂ | 1.34 | s | - | 12H | |
| 2-Phenylbenzofuran [1] | Phenyl H (ortho) | 7.90 | m | - | 2H |
| H-4 | 7.61 | d | 7.6 | 1H | |
| H-7 | 7.55 | d | 8.1 | 1H | |
| Phenyl H (meta) | 7.47 | t | - | 2H | |
| Phenyl H (para) | 7.38 | t | - | 1H | |
| H-6 | 7.31 | dd | - | 1H | |
| H-5 | 7.25 | d | 7.3 | 1H | |
| H-3 | 7.05 | s | - | 1H |
Note: The assignments for 6-cyanobenzo[b]furan-2-boronic acid pinacol ester are based on the published data which describes the synthesis of this compound. The original publication should be consulted for definitive assignments.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H NMR spectra for benzofuran derivatives and boronate esters, based on standard laboratory practices.
General Procedure for ¹H NMR Analysis:
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths (e.g., 400 MHz, 500 MHz, or 600 MHz) provide better signal dispersion and resolution.[1]
-
Data Acquisition:
-
The spectrum is acquired at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data is processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. The chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values are then determined.
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of a benzofuran-2-yl boronate ester, highlighting the key proton environments.
References
13C NMR Characterization of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR characterization of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of a fully assigned 13C NMR spectrum for the title compound in publicly accessible literature, this guide presents experimental data for structurally related heterocyclic boronate esters to provide a valuable reference for researchers. The included data for furan and thiophene analogs, alongside a detailed experimental protocol for 13C NMR analysis of boronate esters, will aid in the characterization and quality control of this important reagent.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts (δ) in ppm for this compound and its furan and thiophene analogs. The data for the analogs are sourced from published literature, providing a reliable comparison. Note that the carbon atom attached to the boron atom (C-B) often exhibits a broad signal or is not observed due to the quadrupolar relaxation of the boron nucleus.[1]
| Compound | Heteroaromatic Carbons (ppm) | Dioxaborolane Carbons (ppm) |
| This compound | Estimated values based on analogs and substituted benzofurans. Precise experimental data is not readily available in the searched literature. | C(CH₃)₂: ~84.0, CH₃: ~25.0 |
| 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C2-B: Not reported, C3: 125.2, C4: 113.9, C5: 149.0 | C(CH₃)₂: 83.2, CH₃: 24.8 |
| (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-2-yl)vinyl)-1,3,2-dioxaborolane | Cα: Not reported, Cβ: Not reported, Thiophene C2: Not reported, Thiophene C3: 124.9, Thiophene C4: 126.1, Thiophene C5: 132.3, C=C Vinyl: 143.1 | C(CH₃)₂: 83.3, CH₃: 24.8 |
Experimental Protocol: 13C NMR Spectroscopy of Aryl Boronate Esters
This protocol outlines a general procedure for acquiring 13C NMR spectra of aryl boronate esters, including this compound.
1. Sample Preparation:
-
Accurately weigh 10-25 mg of the aryl boronate ester.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.[2][3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][4]
-
The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (e.g., 101 MHz for a 400 MHz instrument).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Solvent Signal as Reference: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[3]
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample (10-25 mg), 256 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (298 K).
4. Data Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the synthetic pathway to this compound and the subsequent characterization workflow.
References
A Comparative Guide to the Mass Spectrometry Analysis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of benzofuran derivatives, a class of heterocyclic compounds with significant pharmacological activities.[1] The selection of an appropriate analytical technique is critical for accurate quantification and structural elucidation in research, quality control, and drug development.[2] This document outlines the performance of common mass spectrometry techniques, supported by experimental data, and provides detailed methodologies to aid in method selection and implementation.
Performance Comparison of Analytical Techniques
The choice between liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a primary consideration in the analysis of benzofuran derivatives. The selection hinges on the analyte's volatility, thermal stability, and the desired analytical performance metrics such as sensitivity and precision.
Quantitative Performance: HPLC-UV vs. GC-MS
A cross-validation study on 2-(2-thienyl)benzofuran provides a direct comparison of the quantitative performance of High-Performance Liquid Chromatography with UV detection (a common accompaniment to MS) and GC-MS with Electron Ionization (EI).[2]
Table 1: Linearity and Range for 2-(2-thienyl)benzofuran Analysis [2]
| Validation Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery) for 2-(2-thienyl)benzofuran Analysis [2]
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
|---|---|---|
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD) for 2-(2-thienyl)benzofuran Analysis [2]
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
|---|---|---|
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ) for 2-(2-thienyl)benzofuran Analysis [2]
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | 0.15 | 0.01 |
| Limit of Quantification (LOQ) | 0.5 | 0.05 |
From this data, it is evident that for the analysis of 2-(2-thienyl)benzofuran, GC-MS offers superior sensitivity with a lower limit of detection and quantification.[2] However, HPLC-UV demonstrates slightly better precision.[2] The choice of technique will therefore depend on the specific requirements of the analysis.
HPLC-MS Performance for Various Benzofuran Derivatives
The following tables summarize the chromatographic performance and sensitivity for selected benzofuran derivatives using HPLC coupled with UV and/or MS detection.
Table 5: Chromatographic Performance for Selected Benzofuran Derivatives by HPLC-UV/MS
| Compound | Retention Time (min) | Linearity Range | R² |
|---|---|---|---|
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 µg/mL | >0.999 |
| Carbofuran | 4.052 | 7.5 - 75 µg/mL | 0.999 |
| Vilazodone | ~6.8 | 1 - 64 ng/mL | >0.99 |
Table 6: Method Sensitivity for Selected Benzofuran Derivatives by HPLC-UV/MS
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|
| 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL |
| Benzofuran-2-ylmethanethiol | 1-10 ng/mL | 5-30 ng/mL |
| Carbofuran | 1.31 µg/mL | 3.97 µg/mL |
Ionization Techniques and Fragmentation Analysis
The choice of ionization technique significantly impacts the resulting mass spectrum and is crucial for both structural elucidation and sensitive quantification.
Electrospray Ionization (ESI)
ESI is a soft ionization technique well-suited for polar and thermally labile compounds, making it highly compatible with LC-MS.[3] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is advantageous for molecular weight determination.[1] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural information.
For 2-aroylbenzofuran derivatives analyzed by ESI-MS/MS, common fragmentation pathways include the formation of acylium ions and losses of small neutral molecules like CO and CO2.[1] The specific fragmentation patterns can be diagnostic for the types and positions of substituents on the benzofuran core.[1]
Electron Ionization (EI)
EI is a hard ionization technique commonly used in GC-MS.[3] It involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[3] This fragmentation is highly valuable for structural elucidation and provides a "fingerprint" mass spectrum that can be searched against spectral libraries like the NIST database.[4] For benzofuran itself, the EI mass spectrum shows a prominent molecular ion and characteristic fragment ions.[5] Studies on substituted benzofurans have elucidated specific fragmentation pathways, such as the formation of 2-substituted benzo[b]furan ions from larger precursor molecules.[6]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is suitable for less polar and more volatile compounds than ESI.[7] It is also a soft ionization technique but can sometimes provide complementary information to ESI. In some cases, where direct analysis by atmospheric pressure ionization is unsuccessful, derivatization of the analyte may be necessary to make it amenable to APCI analysis.[8] A comparison of ESI and APCI spectra is often recommended when dealing with analytes that are not particularly sensitive to oxidation, to avoid misinterpretation of the analytical results.[8]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and adaptation of analytical methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is a general guideline for the analysis of benzofuran derivatives by HPLC-MS. Optimization for specific compounds and matrices is likely required.
-
Sample Preparation (Pharmaceutical Formulations):
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the benzofuran derivative into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system coupled to a mass spectrometer with an ESI or APCI source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flows: Optimized for the specific instrument.
-
Scan Range: m/z 100-600.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable benzofuran derivatives.
-
Sample Preparation:
-
Prepare a stock solution of the benzofuran derivative in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution in the same solvent.[2]
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Injector Temperature: 250°C (splitless mode).[2]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (EI):
Mandatory Visualizations
Logical Workflow for Method Selection
The decision between GC-MS and LC-MS for benzofuran analysis depends on the properties of the analyte. The following diagram illustrates a logical workflow for method selection.
Caption: A decision tree for selecting between GC-MS and LC-MS.
Experimental Workflow for HPLC-MS Analysis
The following diagram outlines a typical experimental workflow for the analysis of benzofuran derivatives in pharmaceutical formulations using HPLC-MS.
Caption: Workflow for the HPLC-MS analysis of benzofuran derivatives.
Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives
Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzofuran [webbook.nist.gov]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Other Boronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, boronic acids and their derivatives are indispensable tools for the construction of complex molecular architectures. Among these, 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester of benzofuran-2-ylboronic acid, has emerged as a valuable reagent for the introduction of the benzofuran moiety, a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of the performance of this compound with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data from the literature.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and functional group tolerance. The choice of boronic acid is a critical parameter that influences reaction efficiency, yield, and scope. Below is a comparative summary of the performance of this compound against Phenylboronic Acid and Furan-2-boronic acid in reactions with various aryl halides.
| Boronic Acid/Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | |
| This compound | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) / RuPhos (2) | K₃PO₄ | n-Butanol | 100 | 18 | 92 | |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | |
| Phenylboronic Acid | 4-Chloroanisole | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 97 | |
| Furan-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 | |
| Furan-2-boronic acid | 4-Chloroanisole | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
Analysis of Performance:
From the compiled data, this compound demonstrates excellent reactivity in Suzuki-Miyaura couplings, affording high yields with both aryl bromides and activated aryl chlorides. Its performance is comparable to that of phenylboronic acid, a widely used and generally robust coupling partner. Heterocyclic boronic acids, such as furan-2-boronic acid, can sometimes present challenges due to potential instability or catalyst inhibition, which may be reflected in slightly lower yields or the need for more specialized catalytic systems. The use of the pinacol ester form, as with the benzofuran derivative, generally offers enhanced stability and ease of handling compared to the free boronic acid, without significantly compromising reactivity under optimized conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
General Procedure for Suzuki-Miyaura Coupling of a Heteroarylboronic Acid with an Aryl Halide
Materials:
-
Heteroarylboronic acid (e.g., Furan-2-boronic acid) (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (6 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, heteroarylboronic acid, and Na₂CO₃ in a mixture of DME and water.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 85 °C and stir for 16 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
A Head-to-Head Comparison: Pinacol Boronic Esters vs. Free Boronic Acids in Modern Synthesis
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision that can significantly impact the efficiency, reproducibility, and success of synthetic campaigns. While free boronic acids have historically been the workhorses of cross-coupling chemistry, their pinacol ester derivatives have emerged as a superior alternative in many applications. This guide provides an objective, data-driven comparison of these two classes of reagents, highlighting the distinct advantages of employing pinacol esters in terms of stability, handling, and, in many cases, overall synthetic utility.
The fundamental value proposition of pinacol boronic esters lies in their enhanced stability. The pinacol group effectively shields the boron atom, rendering the molecule significantly more robust towards common degradation pathways that plague free boronic acids, such as protodeboronation and oxidation.[1][2] This increased stability translates to tangible benefits in the laboratory, including longer shelf-life, easier handling and purification, and greater reliability in complex, multi-step syntheses.[1][3]
Data Presentation: A Quantitative Look at Performance
The superior performance of boronic esters, particularly next-generation derivatives, is not merely anecdotal. Recent studies provide compelling quantitative data that underscore their advantages in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
A 2022 study by Oka et al. in Organic Letters provided a direct comparison of yields for the Suzuki-Miyaura coupling of various aryl halides with a free boronic acid, its corresponding pinacol ester, and a novel, highly stable 1,1,2,2-tetraethylethylene glycol ester (ArB(Epin)). The results, summarized below, demonstrate that boronic esters can deliver significantly higher yields, especially in challenging couplings.
| Entry | Aryl Halide | Boron Reagent | Yield (%) |
| 1 | 4-Bromobenzonitrile | 3-Pyridylboronic acid | 45 |
| 2 | 4-Bromobenzonitrile | 3-Pyridylboronic acid pinacol ester | 68 |
| 3 | 4-Bromobenzonitrile | 3-Pyridylboronic acid Epin ester | 91 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 75 |
| 5 | 4-Chloroacetophenone | Phenylboronic acid pinacol ester | 88 |
| 6 | 4-Chloroacetophenone | Phenylboronic acid Epin ester | 95 |
| Data sourced from Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514.[1][4][5] |
Table 2: Kinetic Comparison of Transmetalation Rates
While free boronic acids are often considered more reactive due to their Lewis acidity,[6] kinetic studies on the crucial transmetalation step of the Suzuki-Miyaura reaction reveal a more nuanced picture. The rate at which the organic group is transferred from boron to the palladium catalyst is highly dependent on the structure of the boron reagent. Hindered esters like pinacol can exhibit slower transmetalation rates compared to the free boronic acid.
| Boron Reagent | Rate Constant (k, s⁻¹) | Relative Rate (k/k_boronic_acid) |
| 4-Fluorophenylboronic Acid | 5.78 x 10⁻⁴ | 1.00 |
| 4-Fluorophenylboronic Acid Pinacol Ester | Sigmoidal kinetics, slower than boronic acid | ~0.22 |
| 4-Fluorophenylboronic Acid Glycol Ester | 1.33 x 10⁻² | ~23.0 |
| 4-Fluorophenylboronic Acid Catechol Ester | 2.43 x 10⁻³ | ~4.2 |
| Data is illustrative and sourced from a study on pretransmetalation intermediates. The pinacol ester displayed a significantly slower reaction time of approximately 5.5 hours compared to the boronic acid's 1.2 hours under the studied conditions.[2] |
This kinetic data suggests that while pinacol esters may react more slowly in some contexts, the trade-off for their vastly improved stability and handling often leads to more reproducible and higher-yielding reactions in practice.[4]
Mandatory Visualization
Logical Workflow for Reagent Selection
The decision to use a free boronic acid versus a pinacol boronic ester is often dictated by the specific requirements of the synthesis. The following diagram illustrates a logical workflow for making this selection.
Caption: A decision tree for selecting between a free boronic acid and a pinacol boronic ester.
The Suzuki-Miyaura Catalytic Cycle: Role of the Boron Reagent
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry. The following diagram illustrates the catalytic cycle, highlighting the entry point of the boronic acid or its ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of a Pinacol Boronic Ester from a Boronic Acid
This general procedure is adapted from standard laboratory practices for the esterification of boronic acids.[7]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a clean, dry round-bottom flask, add the arylboronic acid and pinacol.
-
Add the anhydrous solvent to dissolve or suspend the reagents. The volume should be sufficient to ensure effective stirring.
-
Add the drying agent to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but gentle heating (e.g., to 40-50 °C) can be applied to accelerate the conversion if necessary.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting boronic acid is consumed.
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude pinacol boronic ester.
-
The crude product can be purified by distillation, recrystallization, or column chromatography if necessary.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
This protocol can be used to directly compare the performance of a free boronic acid and its pinacol ester derivative under identical reaction conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or Pinacol boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up two identical reactions in parallel, one with the free boronic acid and one with the pinacol boronic ester.
-
To each flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixtures at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of both reactions simultaneously by taking aliquots at regular time intervals and analyzing them by GC-MS or LC-MS.
-
Upon completion (or after a fixed reaction time), cool the mixtures to room temperature.
-
Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the crude yield and purity by ¹H NMR with an internal standard.
-
Purify the crude product by column chromatography to determine the isolated yield for each reaction.
Conclusion
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium Catalyst Efficacy in Suzuki-Miyaura Coupling of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif integral to a wide array of natural products and pharmacologically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, emerging as a versatile and powerful tool for creating C-C bonds.[1][2] This reaction is valued for its mild conditions, broad functional group tolerance, and the use of generally low-toxicity boron reagents.[3]
The choice of palladium catalyst, ligand, and reaction conditions is critical for optimizing the synthesis of 2-arylbenzofurans from precursors like 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide provides an objective comparison of various palladium catalyst systems, supported by experimental data, to aid researchers in catalyst selection and methods development.
Catalyst Performance Comparison
The efficacy of a palladium catalyst system in the Suzuki-Miyaura coupling is determined by factors including the catalyst's oxidative addition and reductive elimination steps, the ligand's steric and electronic properties, and the choice of base and solvent. The following table summarizes the performance of different palladium catalysts in coupling reactions involving the benzofuran-2-yl boronate moiety with various aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / RuPhos | 4-Chlorobenzonitrile | Na₂CO₃ | EtOH | 85 | 18 | 92[3] |
| Pd(OAc)₂ / RuPhos | 4-Bromobenzonitrile | Na₂CO₃ | EtOH | 85 | 18 | 90[3] |
| Pd(OAc)₂ / RuPhos | 1-Bromo-4-nitrobenzene | Na₂CO₃ | EtOH | 85 | 18 | 85[3] |
| Pd(OAc)₂ / RuPhos | 4-Bromoanisole | Na₂CO₃ | EtOH | 85 | 18 | 88[3] |
| Pd(OAc)₂ / RuPhos | 2-Bromotoluene | Na₂CO₃ | EtOH | 85 | 18 | 81[3] |
| Custom Pd(II) Complex | 4-Methoxyphenylboronic Acid | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97[4] |
| Pd(OAc)₂ | 4-Methoxyphenylboronic Acid | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61[4] |
| PdCl₂ | 4-Methoxyphenylboronic Acid* | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55[4] |
*Note: In these examples, the coupling partner is a boronic acid reacting with 2-(4-bromophenyl)benzofuran. The data is included to compare the efficacy of different palladium sources under similar conditions. The custom Pd(II) complex demonstrated significantly higher yields compared to common palladium salts like Pd(OAc)₂ and PdCl₂.[4]
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the generalized catalytic cycle and a standard experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following are generalized yet detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with benzofuran derivatives. These can be adapted based on the specific substrates and catalyst systems chosen.
Protocol 1: Coupling of Potassium Benzofuran-2-yltrifluoroborate with Aryl Halides[3]
This method is effective for coupling the benzofuran core with various aryl halides using a Pd(OAc)₂/RuPhos catalyst system.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
Potassium benzofuran-2-yltrifluoroborate (1.05 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed Ethanol (EtOH)
-
-
Procedure:
-
To a clean, oven-dried reaction vessel, add the aryl halide, potassium benzofuran-2-yltrifluoroborate, sodium carbonate, palladium(II) acetate, and RuPhos.
-
Seal the reaction vessel, then evacuate and backfill with an inert gas such as argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the required volume of degassed ethanol via syringe.
-
Stir the reaction mixture vigorously and heat to 85 °C in a preheated oil bath.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran.
-
Protocol 2: General Procedure for Coupling with a Pd(II) Complex in Aqueous Media[4][5]
This protocol describes a method using a specific palladium(II) complex for the coupling of a 2-halobenzofuran derivative with an arylboronic acid in an aqueous solvent system.
-
Materials:
-
2-(4-Bromophenyl)benzofuran (1.0 equiv, 0.05 mmol)
-
Arylboronic Acid (1.6 equiv, 0.08 mmol)
-
Palladium(II) Complex (3 mol%, 0.0015 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 0.1 mmol)
-
Ethanol (EtOH) and Deionized Water (H₂O) in a 1:1 v/v mixture (6 mL)
-
-
Procedure:
-
In a reaction flask, combine 2-(4-bromophenyl)benzofuran, the arylboronic acid, potassium carbonate, and the palladium(II) complex catalyst.[4]
-
Add the 1:1 mixture of ethanol and water to the flask.[4]
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.[4]
-
Maintain the reaction at this temperature for 4 hours, monitoring its progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add brine to the mixture and extract three times with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3][4]
-
Purify the resulting crude residue by thin-layer chromatography or column chromatography to obtain the pure 2-arylbenzofuran product.[4]
-
References
Yield comparison between different cross-coupling methods for benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. Consequently, the development of efficient and versatile synthetic methods for the construction and functionalization of the benzofuran core is of paramount importance in medicinal chemistry and materials science. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool.
This guide provides an objective comparison of the yields and applications of five prominent cross-coupling methods for the synthesis and functionalization of benzofurans: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, Stille coupling, and Buchwald-Hartwig amination.
Yield Comparison of Cross-Coupling Methods
The selection of a cross-coupling method for benzofuran synthesis is often dictated by factors such as substrate scope, functional group tolerance, and achievable yield. The following tables summarize representative yields for the synthesis of 2-aryl, 2-alkynyl, and 2-amino benzofurans using different cross-coupling strategies. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Synthesis of 2-Arylbenzofurans
| Coupling Method | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 2-Bromobenzofuran + Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 92-98[1] |
| Suzuki-Miyaura | 2-Benzofuranylboronic acid + Aryl halide | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | Good[2] |
| Heck Reaction | ortho-Alkenylphenol (intramolecular) | Pd/C | N/A | N/A | Good to Excellent[3] |
| Stille Coupling | 2-Stannylbenzofuran + Aryl iodide | Pd(OAc)₂ / XPhos | t-BuOH | N/A | 51-86[4] |
Table 2: Synthesis of 2-Alkynylbenzofurans
| Coupling Method | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Sonogashira | o-Iodophenol + Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Reflux | 68-93[5] |
| Sonogashira | 2-Iodobenzofuran + Terminal alkyne | Pd-PEPPSI complex | DMSO | 110 | up to 81 |
Table 3: Synthesis of Aminobenzofurans
| Coupling Method | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig | 2-Bromobenzofuran + Amine | Pd₂(dba)₃ / BINAP | Toluene | 80 | ~60 (by analogy) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling for 2-Arylbenzofuran Synthesis
This protocol describes a general procedure for the synthesis of 2-arylbenzofurans from 2-(4-bromophenyl)benzofuran and an arylboronic acid.[1][6]
-
Materials: 2-(4-Bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Palladium(II) catalyst (e.g., a specific Pd(II) complex, 0.0015 mmol), K₂CO₃ (0.1 mmol), Ethanol/Water (1:1, 6 mL).[1][6]
-
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium catalyst, and K₂CO₃.[1][6]
-
After cooling to room temperature, add brine and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by thin-layer chromatography to obtain the 2-arylbenzofuran derivative.[6]
-
Sonogashira Coupling for Benzofuran Synthesis
This one-pot protocol involves the coupling of an o-halophenol with a terminal alkyne followed by cyclization to form the benzofuran ring.[7]
-
Materials: o-Halophenol, terminal alkyne, palladium catalyst, copper(I) iodide, and a base.
-
Procedure:
-
The protocol involves two sequential Sonogashira coupling reactions.
-
The process occurs under mild conditions and leads to the formation of 2-arylbenzofuran derivatives in good yields.[7]
-
Intramolecular Heck Reaction for Benzofuran Synthesis
This method utilizes an intramolecular Heck reaction of an ortho-alkenylphenol to construct the benzofuran ring.
-
Materials: ortho-Alkenylphenol, Palladium on carbon (Pd/C).[3]
-
Procedure:
Stille Coupling for 2-Arylbenzofuran Synthesis
This protocol outlines the coupling of a 2-stannylbenzofuran with an aryl sulfonate.[4]
-
Materials: Aryl mesylate or tosylate (0.5 mmol), arylstannane (0.6 mmol), CsF (1.1 mmol), Pd(OAc)₂ (2.0 mol%), XPhos ligand, t-BuOH (1.0 mL).[4]
-
Procedure:
Buchwald-Hartwig Amination for Aminobenzofuran Synthesis
This general procedure describes the amination of an aryl halide, which can be adapted for the synthesis of aminobenzofurans from the corresponding halobenzofurans.
-
Materials: Aryl halide, amine, palladium catalyst (e.g., (NHC)Pd(allyl)Cl), and a base.
-
Procedure:
-
The coupling of an amine with an aryl halide is performed using the specified catalyst and base.
-
The reaction typically affords the aminated product in high yield.
-
Visualizing the Synthetic Pathways
To better understand the relationships and workflows of these cross-coupling reactions, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycles for the Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methodologies for the construction and functionalization of the medicinally important benzofuran scaffold. The Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions offer diverse strategies for the formation of C-C bonds, enabling the synthesis of a wide range of substituted benzofurans with generally good to excellent yields. The Buchwald-Hartwig amination, while not typically employed for the synthesis of the benzofuran core itself, is an invaluable tool for the introduction of nitrogen-containing functional groups.
The choice of a specific cross-coupling method will depend on the desired target molecule, the availability of starting materials, and the required functional group tolerance. This guide provides a comparative overview to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of Synthesized 2-Arylbenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common purification and analytical techniques for synthesized 2-arylbenzofurans, a class of compounds with significant pharmacological interest. We present supporting experimental data and detailed methodologies to assist in the selection of appropriate strategies for achieving and verifying the desired purity of these valuable molecules.
Introduction to 2-Arylbenzofuran Synthesis and the Imperative of Purity
2-Arylbenzofurans are a core scaffold in many biologically active natural products and synthetic compounds. Their synthesis can be achieved through various methods, including the intramolecular Wittig reaction, Perkin rearrangement, and palladium-catalyzed coupling reactions.[1] Regardless of the synthetic route, the crude product is often a mixture containing unreacted starting materials, reagents, and side products. The purity of the final 2-arylbenzofuran is critical, as impurities can lead to erroneous biological data, undesirable side effects in pharmacological studies, and complications in drug formulation. Therefore, robust purification and purity analysis are indispensable steps in the synthesis of 2-arylbenzofurans.
Comparison of Purification Techniques
The two most common methods for the purification of 2-arylbenzofurans are recrystallization and column chromatography. The choice between these techniques depends on the physical properties of the compound, the nature of the impurities, and the desired scale of the purification.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity. |
| Typical Purity Achieved | Good to Excellent (>98%) | Good to Excellent (>99% for some compounds) |
| Yield | Moderate to High (can be >90%)[2] | Variable (depends on separation efficiency and fraction collection) |
| Scalability | Easily scalable for larger quantities. | Can be scaled up, but may become cumbersome and expensive. |
| Time Consumption | Can be time-consuming due to the need for slow cooling and drying. | Generally faster for small-scale purifications. |
| Solvent Consumption | Generally lower. | Can be high due to the continuous mobile phase. |
| Cost-Effectiveness | More cost-effective, especially at a larger scale. | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes. |
| Applicability | Best for crystalline solids. | Applicable to a wider range of compounds, including oils and non-crystalline solids. |
Quantitative Analysis of Purified 2-Arylbenzofurans
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of 2-arylbenzofurans and identifying any residual impurities.
Performance Comparison of HPLC-UV and GC-MS for a Representative 2-Arylbenzofuran
The following tables summarize the quantitative performance data from a cross-validation study on a representative benzofuran derivative, 2-(2-thienyl)benzofuran.[3]
Table 1: Linearity and Range [3]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 |
Table 2: Accuracy (Recovery) [3]
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD) [3]
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ) [3]
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD (Limit of Detection) | 0.15 | 0.015 |
| LOQ (Limit of Quantification) | 0.5 | 0.05 |
Experimental Protocols
Synthesis of 2-Phenylbenzofuran via Intramolecular Wittig Reaction[1]
This protocol describes the synthesis of 2-phenylbenzofuran from 2-hydroxybenzyltriphenylphosphonium bromide and benzoyl chloride.
Materials:
-
2-hydroxybenzyltriphenylphosphonium bromide
-
Benzoyl chloride
-
Toluene
-
Triethylamine (Et₃N)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) in a mixed solvent of toluene (30 mL) and Et₃N (0.6 mL) is stirred under reflux for 2 hours.[1]
-
The precipitate formed is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a mixture of hexane/EtOAc (9:1) as the eluent to yield 2-phenylbenzofuran.[1]
Purification by Recrystallization: General Protocol for 2-Arylbenzofurans[2]
This protocol provides a general method for the purification of solid 2-arylbenzofuran derivatives.
Materials:
-
Crude 2-arylbenzofuran
-
Methanol (or other suitable solvent)
Procedure:
-
The crude 2-arylbenzofuran is dissolved in a minimum amount of hot methanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, during which time crystals of the purified product should form.
-
The solution is then cooled further in an ice bath to maximize crystal formation.
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and dried. Most 2-arylbenzofuran compounds can be purified by recrystallization from methanol, which is efficient and fast.[2]
Purity Analysis by HPLC: General Protocol[3]
This protocol outlines a general reverse-phase HPLC method for the purity analysis of 2-arylbenzofurans.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: Determined by the UV spectrum of the specific 2-arylbenzofuran (e.g., 310 nm for 2-(2-thienyl)benzofuran).[3]
-
Injection Volume: 10 µL
Sample Preparation:
-
A stock solution of the 2-arylbenzofuran is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Working standards are prepared by serial dilution of the stock solution.
Purity Analysis by GC-MS: General Protocol[3]
This protocol provides a general GC-MS method for the identification and quantification of volatile impurities in 2-arylbenzofuran samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS)
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Injector Temperature: 250°C (splitless mode).[3]
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
MS Detection (EI):
Sample Preparation:
-
The 2-arylbenzofuran sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and purity analysis of 2-arylbenzofurans, as well as a decision-making pathway for selecting the appropriate analytical technique.
Caption: General workflow for the synthesis, purification, and analysis of 2-arylbenzofurans.
Caption: Decision tree for selecting the appropriate analytical technique for purity analysis.
References
A Comparative Performance Analysis of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Benzofuran Scaffolds in Medicinal Chemistry
The synthesis of 2-arylbenzofurans, a privileged scaffold in medicinal chemistry and materials science, frequently employs the robust and versatile Suzuki-Miyaura cross-coupling reaction. A critical parameter in this reaction is the choice of the organoboron reagent. This guide provides a comprehensive performance benchmark of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against its corresponding boronic acid and other alternatives, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The Stability vs. Reactivity Trade-Off: Boronic Acid Pinacol Esters vs. Boronic Acids
The fundamental difference between using a boronic acid pinacol ester, such as this compound, and its corresponding free boronic acid lies in a well-documented trade-off between stability and reactivity.[1]
This compound (Pinacol Ester) is generally characterized by its superior stability.[1] As a crystalline solid, it is less susceptible to degradation and can be purified using standard silica gel chromatography, ensuring high purity of the starting material.[1] This enhanced stability simplifies handling and storage, making it particularly suitable for multi-step syntheses and high-throughput screening applications.[1]
2-Benzofuranylboronic Acid , conversely, is typically more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability; boronic acids are prone to decomposition pathways like protodeboronation and oxidation, which can negatively impact shelf-life and reaction yields.[1][3]
It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in Suzuki-Miyaura reactions, though direct transmetalation from the ester is also possible.[1][3]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
While a direct, side-by-side quantitative comparison of this compound and 2-benzofuranylboronic acid under identical conditions is not extensively documented in a single source, the following table provides a representative comparison based on typical performance characteristics and data from analogous systems.
| Feature | This compound | 2-Benzofuranylboronic Acid | Alternative: Potassium Benzofuran-2-yltrifluoroborate |
| Stability | High; crystalline solid, stable to air and moisture.[1] | Moderate; susceptible to protodeboronation and oxidation.[1][3] | High; crystalline solid, stable to air and moisture. |
| Handling | Easy to handle and weigh accurately. | Can be challenging due to potential decomposition. | Easy to handle and weigh accurately. |
| Purification | Amenable to silica gel chromatography.[1] | Purification can be difficult. | Can be purified by recrystallization. |
| Reactivity | Generally lower intrinsic reactivity, may require slightly longer reaction times or higher temperatures.[1] | Higher intrinsic reactivity, often leading to faster reactions.[1][2] | Reactivity can be tuned by the choice of base and reaction conditions. |
| Typical Yield | Good to excellent, often with higher reproducibility due to starting material purity. | Can be high, but may be variable due to reagent instability. | Good to excellent, often with high yields reported. |
Experimental Data: Representative Yields in 2-Arylbenzofuran Synthesis
The following table summarizes yields from the literature for the Suzuki-Miyaura coupling of benzofuran-2-yl boron reagents with various aryl halides to form 2-arylbenzofurans.
| Benzofuran Boron Reagent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 92 |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 90 |
| Potassium Benzofuran-2-yltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 85 |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 88 |
| Potassium Benzofuran-2-yltrifluoroborate | 2-Bromotoluene | Pd(OAc)₂ (3) / RuPhos (6) | K₂CO₃ | n-Butanol | 100 | - | 81 |
| 2-Benzofuranylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Benzofuranylboronic Acid | 4-Bromonitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Visualizing the Reaction: Mechanism and Workflow
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly valuable reagent for the synthesis of 2-arylbenzofurans via the Suzuki-Miyaura cross-coupling reaction. Its superior stability, ease of handling, and amenability to purification often translate to more reproducible and reliable results, particularly in the context of complex, multi-step syntheses prevalent in drug discovery. While free boronic acids may offer faster reaction kinetics in some cases, the practical advantages of the pinacol ester make it a preferred choice for many applications. By understanding the interplay between reactivity and stability, and by carefully selecting reaction parameters, researchers can effectively leverage this powerful building block to accelerate their synthetic endeavors.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. The development of efficient and versatile synthetic methods to access 2-substituted benzofurans is, therefore, of significant interest to the scientific community. This guide provides an objective comparison of various alternative reagents and methodologies for the synthesis of these valuable compounds, supported by experimental data and detailed protocols.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers some of the most powerful and versatile methods for the synthesis of 2-substituted benzofurans. Palladium, copper, gold, and ruthenium catalysts are prominently featured in the literature, each with its own set of advantages and limitations.
Palladium-Catalyzed Methods
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is well-established. Common strategies involve the intramolecular cyclization of suitably functionalized phenols or intermolecular coupling reactions.
A prevalent method is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[1] This one-pot procedure is highly efficient for constructing 2-substituted and 2,3-disubstituted benzofurans.[1][2] Another significant approach involves the palladium-catalyzed intramolecular C-H functionalization of o-alkenylphenols, which provides a direct route to 2-substituted benzofurans.[3] More recently, palladium nanoparticle catalysts have been developed for the intramolecular addition of phenols to alkynes, even enabling continuous flow reaction systems.[1]
Experimental Data Summary:
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Iodophenol and Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | 85-95 | [1] |
| o-Bromobenzyl Phenyl Ketone | Pd₂(dba)₃ / IPr | Cs₂CO₃ | o-Xylene | 100 | 16 | ~100 | [1] |
| 2-Hydroxyarylacetonitrile and Sodium Sulfinate | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 24 | 60-90 | [1] |
| o-Alkenylphenol | Pd/C | - | Toluene | 110 | 12 | 70-95 | [3] |
Experimental Protocol: Palladium-Catalyzed Synthesis from o-Iodophenol and Phenylacetylene
To a solution of o-iodophenol (1.0 mmol) in DMF (5 mL) are added phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol). The reaction mixture is stirred at 100 °C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylbenzofuran.
Logical Workflow for Palladium-Catalyzed Synthesis:
Caption: Palladium-catalyzed one-pot synthesis of 2-substituted benzofurans.
Copper-Catalyzed Methods
Copper catalysis provides a cost-effective alternative to palladium-based systems. Copper catalysts have been successfully employed in the ring closure of aryl o-bromobenzyl ketones.[1] A notable copper-catalyzed method involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure.[4] This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization.[4]
Experimental Data Summary:
| Starting Material | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol and Phenylacetylene | CuI | DBU | DMSO | 100 | 24 | 70-85 | [4] |
| o-Bromobenzyl Phenyl Ketone | CuI | K₂CO₃ | Pyridine | 120 | 12 | 60-75 | [1] |
| 2-(2,2-Dibromovinyl)phenol | CuI | Cs₂CO₃ | DMF | 110 | 16 | 75-90 | [1] |
Gold-Catalyzed Methods
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the cyclization of o-alkynylphenols to form 2-substituted benzofurans.[5][6] These reactions are often characterized by mild conditions and high efficiency. A dual photoredox/gold catalysis approach has also been developed for the arylative cyclization of o-alkynylphenols with aryldiazonium salts.[7]
Experimental Data Summary:
| Starting Material | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-(Phenylethynyl)phenol | [IPrAuCl]/AgOTf | - | DCE | 60 | 2 | 95 | [5] |
| o-(Phenylethynyl)phenol | Ph₃PAuCl / Selectfluor | TfOH | MeCN | 70 | 12 | 70-85 | |
| o-Alkynylphenol and Aryldiazonium Salt | [Au(I)] / Ru(bpy)₃(PF₆)₂ | - | MeCN | RT | 12 | 60-80 | [7] |
Ruthenium-Catalyzed Methods
Ruthenium catalysts have been utilized for the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis to yield substituted benzofurans.[8] Another approach involves the ruthenium-catalyzed dehydrative C-H alkylation and alkenylation of phenols with alcohols.[9]
Experimental Data Summary:
| Starting Material | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Allyl-2-allyloxybenzene | Grubbs' 2nd Gen. Catalyst | Toluene | 80 | 12 | 70-90 | [8] |
| Phenol and Diol | [RuCl₂(p-cymene)]₂ | Toluene | 110 | 24 | 60-85 | [9] |
Metal-Free Syntheses
To address the cost and potential toxicity associated with transition metals, metal-free synthetic routes have been developed.
Hypervalent Iodine-Mediated Methods
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], are effective mediators for the oxidative cyclization of o-hydroxystilbenes to afford 2-arylbenzofurans.[8][10] This method is attractive due to its mild reaction conditions and metal-free nature. Catalytic amounts of hypervalent iodine(III) reagents in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA) can also be used.[11]
Experimental Data Summary:
| Starting Material | Reagent/Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-2-Styrylphenol | PhI(OAc)₂ (stoichiometric) | - | Acetonitrile | RT | 3 | 77 | [10] |
| (E)-2-Styrylphenol | PhI(OAc)₂ (10 mol%) | m-CPBA | Acetonitrile | RT | 5 | 67-89 | [11] |
Experimental Protocol: Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans
To a solution of (E)-2-hydroxystilbene (1.0 mmol) in acetonitrile (10 mL) are added PhI(OAc)₂ (0.1 mmol) and m-CPBA (2.0 mmol). The reaction mixture is stirred at room temperature for 5 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding 2-arylbenzofuran.
Reaction Pathway for Hypervalent Iodine-Mediated Synthesis:
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]
- 11. Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the boronic acid derivative family. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
This compound, like other boronic acid esters, must be treated as hazardous waste.[1] Under no circumstances should it or its empty containers be discarded in regular trash or poured down the drain.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from potential splashes or dust particles.[3] |
| Hand Protection | Nitrile or neoprene gloves (consider double gloving) | Prevents skin contact with the chemical.[1][4] |
| Body Protection | A fully fastened lab coat that covers the arms | Protects skin and clothing from contamination.[1] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[1] |
| Respiratory | Use in a chemical fume hood; dust respirator for spills | Avoids inhalation of dust or vapors.[3][4] |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][5] Ensure containers are compatible with the chemical waste.[5][6]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be placed in the designated solid hazardous waste container.[1]
-
Bulk Solid: Unused or excess solid this compound should be collected in the same solid waste container. Avoid generating dust during transfer.[3]
3. Liquid Waste Disposal:
-
Solutions: Solutions containing the compound should be collected in a designated liquid hazardous waste container.
-
Rinsate: All rinsates from the decontamination of glassware or equipment should also be collected as liquid hazardous waste.[1] Do not dispose of any rinsate down the drain.[2]
4. Handling of Spills:
-
Immediate Action: In case of a spill, alert personnel in the area.[3]
-
Cleanup: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][4] For wet spills, absorb the material with an inert absorbent and place it in the hazardous waste container.[3]
5. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: To break down residual boronic acid, a basic wash can be employed, which converts it to a more water-soluble boronate salt.[1][7] This rinsate must also be collected as hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the water collected as hazardous waste.[1]
6. Waste Storage and Pickup:
-
Storage: Keep all sealed and labeled waste containers in a designated satellite accumulation area.[5][6]
-
Pickup: Adhere to your institution's specific procedures for the pickup and final disposal of hazardous waste.[5][8]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. coshep.ppu.edu [coshep.ppu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. reddit.com [reddit.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following procedures are based on established best practices for handling boronic acid derivatives and the available hazard information for this specific compound and its isomers. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.
Chemical Identifier:
-
IUPAC Name: 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Molecular Formula: C₁₄H₁₇BO₃[1]
-
Molecular Weight: 244.10 g/mol
Immediate Safety Precautions
Based on GHS classifications for isomers, this compound is anticipated to pose the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Immediate and strict adherence to the following safety protocols is essential to mitigate these potential hazards.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][5][6] | To protect eyes from dust particles and splashes which can cause serious irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[4][5][6] | To prevent skin contact and potential irritation or absorption.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental spills and contact. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5][6] | To prevent respiratory tract irritation.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[5][6]
-
Avoid generating dust when transferring the solid.[5][6] Use appropriate tools, such as a spatula, for transfers.[5]
-
Minimize dust generation and accumulation.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Store the chemical in a tightly closed container in a dry, well-ventilated area, and keep it refrigerated if recommended by the supplier.[6]
-
Emergency Procedures
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][7] Wash clothing before reuse.[6][7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Report: Report the spill to the appropriate safety personnel.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
